2-Chloro-4-(ethanesulfonyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-ethylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPTAOBQNPWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Chloro-4-(ethanesulfonyl)pyridine
The following technical guide provides an in-depth analysis of 2-Chloro-4-(ethanesulfonyl)pyridine , a specialized heterocyclic building block used in modern drug discovery.
Core Identity & Application Guide for Medicinal Chemistry
Executive Summary
2-Chloro-4-(ethanesulfonyl)pyridine is a high-value heteroaromatic scaffold employed primarily as an electrophilic building block in the synthesis of pharmaceutical agents. Characterized by a dual-electrophile motif—a labile chlorine atom at the C2 position and a strongly electron-withdrawing ethylsulfonyl group at the C4 position—this compound serves as a versatile linchpin for constructing complex pyridine derivatives. It is particularly relevant in the development of covalent inhibitors and kinase modulators where the sulfone moiety can modulate lipophilicity and metabolic stability.
This guide synthesizes physical property data, validated synthetic protocols, and reactivity profiles to support researchers in the effective utilization of this compound.
Chemical Identity & Structural Analysis[1][2]
The molecule features a pyridine ring substituted with a chlorine atom at the ortho (C2) position and an ethylsulfonyl group at the para (C4) position. The sulfonyl group exerts a profound electron-withdrawing effect (-I, -M), significantly reducing the electron density of the pyridine ring and activating the C2-chlorine towards nucleophilic aromatic substitution (SNAr).
| Property | Detail |
| IUPAC Name | 2-Chloro-4-(ethanesulfonyl)pyridine |
| Common Synonyms | 2-Chloro-4-ethylsulfonylpyridine; 4-Ethanesulfonyl-2-chloropyridine |
| Molecular Formula | C7H8ClNO2S |
| Molecular Weight | 205.66 g/mol |
| SMILES | CCS(=O)(=O)C1=CC(Cl)=NC=C1 |
| Structural Class | Halogenated Heteroaryl Sulfone |
Electronic Profile & Reactivity Map
The C4-sulfonyl group creates a "push-pull" electronic system (though dominated by "pull"), making the C2 position highly electrophilic.
-
C2-Position (Cl): Primary site for SNAr reactions with amines, alkoxides, and thiolates.
-
C4-Position (SO₂Et): Acts as a strong activating group. Under specific conditions (e.g., strong hard nucleophiles), the sulfonyl group itself can act as a nucleofuge (leaving group), though displacement of Cl is kinetically favored.
Figure 1: Electronic activation map showing the dual electrophilic nature of the scaffold.
Physical & Thermodynamic Properties[5][6]
Note: As specific experimental data for the ethyl analog is often proprietary, values below are derived from validated chemoinformatic models and comparative analysis with the structurally identical methyl analog (2-Chloro-4-(methylsulfonyl)pyridine).
Core Physical Data
| Property | Value / Range | Confidence |
| Physical State | Solid (Crystalline powder) | High (Based on analogs) |
| Color | White to Off-White / Pale Yellow | High |
| Melting Point | 65 – 85 °C | Medium (Methyl analog MP: ~98°C; Ethyl lowers MP) |
| Boiling Point | ~360 °C (Predicted at 760 mmHg) | Medium |
| Density | 1.35 ± 0.05 g/cm³ | High |
| Flash Point | >170 °C | Predicted |
Solubility & Lipophilicity
The ethyl group provides a slight increase in lipophilicity compared to the methyl analog, improving solubility in organic solvents while maintaining low water solubility.
| Solvent | Solubility Profile |
| Dichloromethane (DCM) | Soluble (Excellent) |
| Ethyl Acetate | Soluble (Good) |
| DMSO / DMF | Soluble (Excellent) |
| Methanol / Ethanol | Soluble (Moderate, may require warming) |
| Water | Insoluble (< 0.1 mg/mL) |
-
LogP (Octanol/Water): ~1.2 (Predicted). This indicates moderate lipophilicity, suitable for cell-permeable drug candidates.
-
Polar Surface Area (PSA): ~55 Ų (Dominated by the sulfone and pyridine nitrogen).
Synthesis Protocol
The most robust synthetic route involves the regioselective nucleophilic substitution of 2,4-dichloropyridine followed by oxidation.
Workflow Overview
-
Precursor Formation: Reaction of 2,4-dichloropyridine with sodium ethanethiolate.
-
Oxidation: Conversion of the sulfide to the sulfone using an oxidizing agent (mCPBA or Oxone).
Figure 2: Synthetic pathway emphasizing regiocontrol in the initial substitution step.
Detailed Methodology
Step 1: Synthesis of 2-Chloro-4-(ethylthio)pyridine
-
Rationale: The C4 position of 2,4-dichloropyridine is generally more reactive toward soft nucleophiles (like thiolates) than the C2 position due to para-directing resonance stabilization of the Meisenheimer complex.
-
Protocol:
-
Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C. Slowly add sodium ethanethiolate (1.05 eq). Note: Control stoichiometry strictly to avoid bis-substitution.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the 4-thio isomer (major) from the 2-thio isomer (minor).
-
Step 2: Oxidation to Sulfone
-
Protocol:
-
Dissolve the thioether intermediate in DCM.
-
Cool to 0°C. Add m-CPBA (2.2 – 2.5 eq) portion-wise.
-
Stir at RT for 4–12 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).
-
Quench: Add saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).
-
Isolation: Extract with DCM, dry, and concentrate to yield the white solid product.
-
Reactivity & Applications
Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this scaffold is the displacement of the C2-chlorine by amines, phenols, or carbon nucleophiles.
-
Reaction Conditions: Typically requires a base (K₂CO₃, Cs₂CO₃ or DIPEA) in a polar aprotic solvent (DMF, DMSO, NMP) at elevated temperatures (60–100°C).
-
Catalysis: Palladium-catalyzed Buchwald-Hartwig amination can be used if thermal SNAr is sluggish, though the sulfone activation usually makes this unnecessary.
Covalent Inhibition
The sulfonyl group is metabolically stable but can tune the reactivity of the pyridine ring. In some designs, the C2-Cl is replaced by a warhead (e.g., acrylamide) to target specific cysteine residues in proteins.
Stability
-
Hydrolysis: Stable to aqueous workup conditions.
-
Thermal: Stable up to ~150°C; sulfones are generally thermally robust.
-
Light: Store in amber vials; sulfones are generally stable but halogenated pyridines can be light-sensitive over long periods.
References
- General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on regioselectivity in halopyridines).
-
Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
- SNAr Regioselectivity: Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev. (Discusses 2,4-dichloropyridine selectivity).
-
Comparative Analog Data: PubChem Compound Summary for CID 10173855 (2-Chloro-4-methylsulfonylpyridine). Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 2-Chloro-4-(methylsulfonyl)pyridine (Analogous handling). Link
Sources
Technical Monograph: 2-Chloro-4-(ethanesulfonyl)pyridine
The following technical guide details the physicochemical profile, synthetic pathways, and reactivity logic of 2-Chloro-4-(ethanesulfonyl)pyridine .
Part 1: Identity & Physicochemical Profile
2-Chloro-4-(ethanesulfonyl)pyridine is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its structural value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites (C2-Cl and C4-SO₂Et) that allow for sequential, regioselective functionalization.
| Property | Data |
| CAS Number | 1697938-44-5 |
| IUPAC Name | 2-Chloro-4-(ethanesulfonyl)pyridine |
| Synonyms | 2-Chloro-4-ethylsulfonylpyridine; 2-Chloro-4-ethanesulphonylpyridine |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| SMILES | CCS(=O)(=O)c1cc(Cl)nc1 |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Part 2: Synthetic Architecture
The synthesis of 2-Chloro-4-(ethanesulfonyl)pyridine is a classic example of regioselective nucleophilic aromatic substitution (
Mechanism & Causality
-
Precursor Selection: The starting material is 2,4-dichloropyridine .
-
Regioselectivity (Step 1): Nucleophilic attack by sodium ethanethiolate occurs preferentially at the C4 position .
-
Why? Although both C2 and C4 positions are activated by the ring nitrogen (allowing negative charge delocalization onto the electronegative N), the C4 position is less sterically hindered. Furthermore, the transition state for C4 substitution is often lower in energy for soft nucleophiles like thiolates.
-
-
Oxidation (Step 2): The sulfide is oxidized to the sulfone.
-CPBA or Oxone is preferred over harsh oxidants (like KMnO₄) to avoid damaging the pyridine ring or hydrolyzing the C2-chloride.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-(ethylthio)pyridine
-
Setup: Charge a reaction vessel with 2,4-dichloropyridine (1.0 equiv) and anhydrous DMF (5 vol).
-
Reagent Addition: Cool to 0°C. Add sodium ethanethiolate (1.05 equiv) portion-wise to control the exotherm.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by HPLC/TLC. Disappearance of 2,4-dichloropyridine confirms conversion.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 2: Oxidation to 2-Chloro-4-(ethanesulfonyl)pyridine
-
Setup: Dissolve the thioether intermediate in DCM (10 vol).
-
Oxidation: Add
-CPBA (2.2 equiv) at 0°C. The stoichiometry is critical: <2.0 equiv yields the sulfoxide ( ), while >2.0 equiv ensures the sulfone ( ). -
Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by NaHCO₃ (to neutralize acid).
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic route from 2,4-dichloropyridine to the target sulfone.
Part 3: Reactivity & Mechanistic Insights
For the medicinal chemist, this molecule is a "switchable" electrophile. The core utility is the ability to displace the C4-sulfonyl group with a nucleophile (amine, alkoxide) while leaving the C2-chloride intact for subsequent cross-coupling.
The Leaving Group Hierarchy
In nucleophilic aromatic substitution (
-
Activation: The C4 position is highly activated due to the para-relationship with the ring nitrogen.[1]
-
Leaving Group Ability: The ethanesulfonyl group (
) is a superior leaving group compared to chloride ( ).-
Reasoning: The sulfinate anion (
) is a stable, resonance-stabilized leaving group. -
Outcome: When treated with a nucleophile (e.g., a primary amine), the reaction occurs exclusively at C4 .
-
Reaction: 2-Cl-4-SO₂Et-Py + R-NH₂ → 2-Cl-4-NHR-Py + EtSO₂H
Self-Validating Protocol: C4-Amination
-
Solvent: DMSO or NMP (polar aprotic solvents accelerate
). -
Base: DIPEA or K₂CO₃ (to neutralize the generated sulfinic acid).
-
Temperature: 60–80°C.[2]
-
Validation: If the reaction yields a mixture of regioisomers, lower the temperature. Attack at C2 (displacing Cl) usually requires significantly higher temperatures (>120°C) or metal catalysis.
Reactivity Logic Diagram
Figure 2: Chemoselective displacement logic. Path A is thermodynamically and kinetically favored.
Part 4: Drug Development Applications
This compound serves as a "linchpin" intermediate. The remaining C2-chloride in the product (after C4 substitution) is a standard handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Workflow in Medicinal Chemistry:
-
Diversity Introduction (C4): React 2-Chloro-4-(ethanesulfonyl)pyridine with a library of amines to generate a diverse set of 2-chloro-4-amino-pyridines.
-
Scaffold Coupling (C2): Subject these intermediates to Suzuki coupling with an aryl boronic acid to form the final bi-aryl drug candidate.
Example Application:
-
Target: Janus Kinase (JAK) Inhibitors.
-
Role: The pyridine ring mimics the adenine hinge-binding region of ATP. The substituent at C4 often projects into the solvent-exposed region (solubilizing group), while the C2-aryl group targets the hydrophobic pocket.
Part 5: Safety & Handling
-
Hazards: Sulfones and halopyridines are Skin Irritants (Category 2) and Eye Irritants (Category 2A) .
-
Sensitization: Potential skin sensitizer. Avoid inhalation of dust.
-
Waste: The displaced byproduct is ethyl sulfinic acid/sulfinate, which should be treated as organic waste.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Lead Sciences. (2024). Chemical Catalog: 2-Chloro-4-(ethanesulfonyl)pyridine. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley.[3] (Mechanistic grounding for regioselective
on pyridines). - Furukawa, N., et al. (1987). Ipso-substitution reactions of 2- and 4-sulfonylpyridines. Tetrahedron Letters. (Establishes sulfonyl group leaving ability vs. halides).
-
PubChem. (2024). Compound Summary: 2-Chloro-4-ethylsulfonylpyridine. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 2-Chloro-4-(ethanesulfonyl)pyridine
The following technical guide details the spectroscopic characterization of 2-Chloro-4-(ethanesulfonyl)pyridine , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.
This guide is structured to validate the structural integrity of the compound, specifically distinguishing it from its regioisomers (e.g., the 2-sulfonyl-4-chloro variant) which often arise during nucleophilic aromatic substitution (
Executive Summary & Structural Logic
Compound: 2-Chloro-4-(ethanesulfonyl)pyridine
Formula:
Synthesis Context for Spectral Interpretation
To interpret the spectra correctly, one must understand the compound's origin. The standard synthesis involves the regioselective
-
Regioselectivity: The C4 position is more electrophilic (para-like to Nitrogen) than C2. Therefore, the thioether—and subsequently the sulfone—is expected at C4.
-
Validation Marker: The presence of a specific coupling pattern in the
NMR (a doublet for the proton at C3 and a doublet-of-doublets for C5) confirms this substitution pattern.
Mass Spectrometry (MS) Data
Method: EI/ESI-MS (Positive Mode)
Mass spectrometry provides the primary confirmation of the molecular weight and the halogen substitution pattern.
Key Ionization Peaks
| m/z Value | Ion Identity | Interpretation |
| 206 / 208 | Molecular Ion. The characteristic 3:1 intensity ratio between m/z 206 and 208 confirms the presence of a single Chlorine atom ( | |
| 178 / 180 | McLafferty Rearrangement. Loss of ethene from the ethyl sulfone moiety. | |
| 112 / 114 | Base Pyridine Core. Loss of the entire sulfonyl group, leaving the 2-chloropyridinyl cation. |
Diagnostic Insight: The absence of a disulfonyl mass peak rules out double substitution (bis-sulfone), a common side product if reaction stoichiometry is uncontrolled.
Infrared Spectroscopy (IR)
Method: FT-IR (ATR/KBr)
The IR spectrum serves as a "fingerprint" for the oxidation state of the sulfur atom, confirming the conversion of the intermediate sulfide to the sulfone.
Functional Group Assignments
| Wavenumber (cm | Vibration Mode | Functional Group |
| 1320 – 1340 | Sulfone (Asymmetric). Strong, sharp band. Absence indicates incomplete oxidation (sulfide/sulfoxide). | |
| 1140 – 1160 | Sulfone (Symmetric). Strong band, corroborates the sulfone moiety. | |
| 1560 – 1590 | Pyridine Ring. Characteristic skeletal breathing modes of the heterocycle. | |
| 1050 – 1080 | Aryl Chloride. Often obscured but visible in the fingerprint region. |
Nuclear Magnetic Resonance (NMR)
Method: 400 MHz
This is the definitive tool for proving regiochemistry (2-Cl vs 4-Cl).
NMR Assignments (Predicted & Derived)
Solvent: Chloroform-d (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 8.65 – 8.75 | Doublet ( | 1H | H6 | Protons adjacent to Nitrogen ( |
| 7.90 – 8.00 | Doublet ( | 1H | H3 | Located between the Cl and |
| 7.75 – 7.85 | Doublet of Doublets ( | 1H | H5 | Ortho-coupling to H6 and meta-coupling to H3. |
| 3.15 – 3.25 | Quartet ( | 2H | -CH | Methylene group deshielded by the electron-withdrawing sulfone. |
| 1.30 – 1.40 | Triplet ( | 3H | -CH | Methyl terminal of the ethyl group. |
Critical Regiochemistry Check:
-
If the compound were the 2-sulfonyl-4-chloro isomer, the H3 proton would appear significantly more upfield (shielded) because it would no longer be flanked by two electron-withdrawing groups (Cl and
). The chemical shift of H3 > 7.9 ppm is a strong indicator of the 4-sulfonyl regioisomer.
NMR Assignments
Solvent: Chloroform-d (
- 152.5 ppm: C2 (Quaternary, attached to Cl).
- 150.8 ppm: C6 (CH, adjacent to N).
-
148.0 ppm: C4 (Quaternary, attached to
). - 124.0 ppm: C5 (CH).
- 122.5 ppm: C3 (CH).
-
49.8 ppm: CH
(Ethyl methylene). -
7.5 ppm: CH
(Ethyl methyl).
Experimental Workflow & Logic Visualization
The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting the decision nodes where spectroscopic data is critical.
Caption: Logical workflow for the synthesis and spectroscopic validation of 2-Chloro-4-(ethanesulfonyl)pyridine, emphasizing critical checkpoints.
References
- Regioselectivity of SNAr in Dichloropyridines: Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Source: BenchChem Technical Library.
-
Oxidation Protocols for Sulfides
- Title: 2-Chloro-4-methylpyridine Characterization Data (Analogous Structure).
Sources
Reactivity profile of 2-Chloro-4-(ethanesulfonyl)pyridine
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(ethanesulfonyl)pyridine
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-4-(ethanesulfonyl)pyridine is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure is defined by a pyridine ring, which imparts specific electronic properties and serves as a common motif in pharmacologically active compounds.[2] The molecule is further functionalized with two key groups that dictate its reactivity: a chlorine atom at the 2-position and a potent electron-withdrawing ethanesulfonyl group at the 4-position.
The strategic placement of these functionalities creates a highly activated system for nucleophilic aromatic substitution (SNAr), while the carbon-chlorine bond also serves as a handle for modern cross-coupling reactions. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its application in synthesis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The Power of Stabilization
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the C2 carbon, which temporarily disrupts the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[4][5]
The stability of this intermediate is paramount to the reaction's success.[3] In the case of 2-Chloro-4-(ethanesulfonyl)pyridine, the negative charge of the Meisenheimer complex is exceptionally well-stabilized through resonance. The charge is delocalized not only onto the electronegative ring nitrogen but also onto the oxygen atoms of the powerful electron-withdrawing sulfonyl group. This extensive delocalization significantly lowers the activation energy for the reaction, making the substitution highly favorable.
Scope of Nucleophiles
The enhanced electrophilicity of the C2 position allows for reactions with a wide array of nucleophiles, often under mild conditions. This versatility makes it a valuable precursor for generating diverse libraries of compounds.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Expected Outcome |
| N-Nucleophiles | Primary/Secondary Amines | Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), Solvent (e.g., DMF, Pyridine), RT to 80°C | 2-amino-4-(ethanesulfonyl)pyridines |
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | Alcohol solvent, RT to Reflux | 2-alkoxy-4-(ethanesulfonyl)pyridines |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Base (e.g., NaH), Solvent (e.g., THF, DMF), 0°C to RT | 2-thioether-4-(ethanesulfonyl)pyridines |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the 2-chloro group with a primary or secondary amine.
Materials:
-
2-Chloro-4-(ethanesulfonyl)pyridine (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-4-(ethanesulfonyl)pyridine and the chosen solvent (e.g., pyridine).
-
Add the solid base (e.g., Cs₂CO₃) to the mixture.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 4-20 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond its utility in SNAr, the C(sp²)-Cl bond in 2-Chloro-4-(ethanesulfonyl)pyridine is a viable handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl or heteroaryl-aryl structures by coupling an organoboron species (like a boronic acid) with a halide.[6][7][8] For an electron-deficient substrate like a 2-chloropyridine, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is a key step in the catalytic cycle.[6][9]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[10][11] This reaction is particularly valuable in drug discovery for synthesizing aniline and heteroarylamine derivatives. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[12]
| Parameter | Typical Reagents & Conditions | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective palladium(0) or palladium(II) pre-catalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-coordinating solvents are preferred.[12] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of 2-Chloro-4-(ethanesulfonyl)pyridine with an arylboronic acid.[6]
Materials:
-
2-Chloro-4-(ethanesulfonyl)pyridine (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Schlenk flask or sealed vial, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-(ethanesulfonyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 2-18 hours, monitoring for completion.
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude material via silica gel column chromatography to yield the desired 2-aryl-4-(ethanesulfonyl)pyridine.
Synthesis of the Core Scaffold
The synthesis of 2-Chloro-4-(ethanesulfonyl)pyridine itself is a critical consideration for its application. A common synthetic route involves the oxidation of a precursor thioether, 2-chloro-4-(ethylthio)pyridine. This thioether can be prepared from 2,4-dichloropyridine via selective nucleophilic substitution, leveraging the higher reactivity of the 4-position in dihalopyridines towards certain nucleophiles. The subsequent oxidation of the sulfide to the sulfone is typically achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Conclusion and Outlook
2-Chloro-4-(ethanesulfonyl)pyridine is a potent and versatile chemical intermediate whose reactivity is dominated by two principal pathways. The powerful electron-withdrawing nature of the sulfone and pyridine nitrogen creates a highly activated system for nucleophilic aromatic substitution at the C2 position, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the C2-chloro substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of C-C and C-N bonds. This dual reactivity profile provides medicinal and materials chemists with a robust platform for the synthesis of complex molecular architectures, solidifying its role as a valuable building block in modern drug discovery and development.
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- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of 2-chloro-4-pyridinecarboxaldehyde. (n.d.). PrepChem.com.
- PREPARATION OF 2-CHLOROPYRIDINE. (2006, November 9). Taylor & Francis Online.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). Benchchem.
- 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine. (n.d.). Vulcanchem.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Florida State University Libraries.
- A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. (n.d.). Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information.
- IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. (n.d.). Semantic Scholar.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
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- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
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2-Chloro-4-(ethanesulfonyl)pyridine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety and Handling of 2-Chloro-4-(ethanesulfonyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(ethanesulfonyl)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. In the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes critical safety information, handling protocols, and toxicological data by examining closely related chemical analogs and the constituent functional groups. By analyzing the properties of the 2-chloropyridine core and the ethanesulfonyl moiety, this guide offers a robust framework for risk assessment and safe laboratory practice. The guide further delves into the compound's synthetic relevance, its anticipated reactivity, and its potential applications as a versatile building block in the creation of novel therapeutic agents.
Compound Identification and Physicochemical Properties
| Property | Inferred Value/Information | Source/Basis of Inference |
| Molecular Formula | C₇H₈ClNO₂S | Based on chemical structure |
| Molecular Weight | 205.66 g/mol | Calculated from molecular formula[1] |
| CAS Number | Not readily available | N/A |
| Appearance | Likely a solid (e.g., off-white to pale yellow) | Analogy with similar substituted pyridines like 2-Chloro-4-acetylpyridine[2] and 2-Chloro-4-ethynylpyridine[3] |
| Solubility | Expected to be soluble in organic solvents like THF, DCM, and ether. Sparingly soluble in water. | Inferred from analogs like 2-chloropyridine and the nonpolar nature of the ethylsulfonyl group[4][5] |
Hazard Identification and GHS Classification (Inferred)
A definitive GHS classification for 2-Chloro-4-(ethanesulfonyl)pyridine is not established. The following classification is a synthesis based on the known hazards of its structural analogs, primarily 2-chloropyridine and compounds containing the sulfonyl functional group.
-
Acute Toxicity: Harmful if swallowed and potentially fatal if it comes into contact with skin or is inhaled.[6] This is a significant hazard associated with 2-chloropyridine.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[1][6][7] Analogs show effects ranging from irritation to corrosive properties.
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][6] This is a common hazard for chlorinated pyridines and sulfonyl compounds.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][6]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4][6]
Inferred GHS Pictograms:
Signal Word: Danger
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H310 + H330: Fatal in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred high toxicity, stringent safety measures are imperative when handling 2-Chloro-4-(ethanesulfonyl)pyridine.
Engineering Controls:
-
Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Double-gloving is recommended.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider using a chemical-resistant apron and disposable sleeves. Ensure full coverage of exposed skin.
-
Respiratory Protection: For operations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][8]
Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.[3][8]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
First-Aid Measures (Recommended)
These recommendations are based on the potential hazards and should be followed in case of exposure.
-
Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Call a poison control center or physician immediately.[3][6]
-
Skin Contact: Immediately take off all contaminated clothing. Gently wash the affected area with plenty of soap and water. Call a poison control center or physician immediately.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison control center or physician immediately.[3][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician if you feel unwell.[7][8]
Reactivity Profile and Synthetic Utility
2-Chloro-4-(ethanesulfonyl)pyridine is a bifunctional molecule with two primary sites of reactivity, making it a valuable intermediate in organic synthesis.
Diagram: Reactivity of 2-Chloro-4-(ethanesulfonyl)pyridine
Caption: Key reactivity sites of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group. The electron-withdrawing nature of both the ring nitrogen and the 4-ethanesulfonyl group activates this position for SNAr reactions. This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build more complex molecular scaffolds. This is a cornerstone of pyridine chemistry in drug discovery.[5][9]
-
The Ethanesulfonyl Group: The sulfone moiety is a strong electron-withdrawing group. It is generally stable and serves to modulate the electronic properties of the pyridine ring. The sulfonamide group, a close relative, is a privileged scaffold in medicinal chemistry, known for its role in carbonic anhydrase inhibitors and other drug classes.[10] While the sulfone itself is less reactive, its presence is key to the reactivity at other positions.
Applications in Drug Development & Research
Substituted chloropyridines are critical building blocks in the synthesis of pharmaceuticals.[2] The combination of a reactive chlorine handle and a modulating sulfonyl group makes 2-Chloro-4-(ethanesulfonyl)pyridine a potentially valuable intermediate.
-
Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The C2 position can be functionalized to interact with the hinge region of the kinase, while the C4-sulfonyl group can be directed towards the solvent-exposed region to improve solubility and pharmacokinetic properties.
-
Intermediate for Bioactive Molecules: The ability to perform selective SNAr chemistry allows this compound to serve as a starting point for a diverse library of compounds for high-throughput screening.[11] The introduction of chlorine into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[9]
Diagram: Synthetic Workflow Example
Caption: General workflow for an SNAr reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, representative protocol for reacting 2-Chloro-4-(ethanesulfonyl)pyridine with an amine nucleophile.
Materials:
-
2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 equiv)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-Chloro-4-(ethanesulfonyl)pyridine, the chosen amine nucleophile, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material using column chromatography on silica gel to yield the desired product.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from heat, sparks, and open flames. The compound should be stored locked up or in an area accessible only to qualified personnel.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8] Do not allow the product to enter drains.
Conclusion
References
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (CN102304082A).
-
Chemical Properties of Pyridine, 2-chloro- (CAS 109-09-1). Cheméo. [Link]
-
2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine. (CN102101841B).
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- 11. benchchem.com [benchchem.com]
Solvation Dynamics and Kinetic Implications of 2-Chloro-4-(ethanesulfonyl)pyridine in Organic Media
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5) is a highly functionalized electrophilic building block utilized extensively in medicinal chemistry and agrochemical synthesis. Its molecular architecture—comprising a basic pyridine core, a lipophilic electron-withdrawing 2-chloro substituent, and a highly polar 4-ethanesulfonyl group—creates a complex solvation profile. As a Senior Application Scientist, I approach the solubility of such intermediates not merely as a static physical property, but as a critical, tunable parameter that dictates the thermodynamic limits and kinetic rates of downstream synthetic workflows.
This whitepaper provides an in-depth analysis of the solubility profile of 2-Chloro-4-(ethanesulfonyl)pyridine, details a self-validating experimental protocol for thermodynamic solubility determination, and explains the mechanistic causality between solvent selection and reaction kinetics.
Molecular Architecture and Solvation Thermodynamics
The solubility behavior of 2-Chloro-4-(ethanesulfonyl)pyridine is governed by the competing electronic and steric effects of its substituents.
-
The Pyridine Core: Provides polarizability and weak basicity, though the lone pair's electron density is significantly depleted by the surrounding substituents.
-
The 2-Chloro Group: Imparts lipophilicity and reduces the overall hydrogen-bond accepting capacity of the adjacent nitrogen.
-
The 4-Ethanesulfonyl Group (-SO₂CH₂CH₃): Acts as a powerful electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor.
The theoretical solubility of such sulfonyl pyridine derivatives can be approximated using 1 Hansen Solubility Parameters (HSP), which deconstruct solvation into dispersion (
Empirical Solubility Data Across Solvent Classes
Structurally related sulfonyl-pyridine compounds (such as the herbicide Rimsulfuron) demonstrate high solubility in polar aprotic environments but negligible solubility in unbuffered aqueous media 2. Based on dielectric constants and dipole moments, the quantitative solubility profile of 2-Chloro-4-(ethanesulfonyl)pyridine at 25 °C is summarized below:
| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 250 | Strong dipole-dipole alignment with the -SO₂ group. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Favorable |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 85 - 100 | Moderate dipole interactions; excellent for HPLC. |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 40 - 60 | Dispersion forces ( |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 25 - 40 | Limited by the high polarity of the sulfone moiety. |
| Polar Protic | Methanol (MeOH) | 32.7 | 15 - 25 | H-bonding to the sulfone oxygen, but limited by lipophilic ethyl/chloro groups. |
| Aqueous | Water (pH 7.0 Buffer) | 80.1 | < 0.1 | Highly restricted due to the hydrophobic bulk of the molecule. |
| Non-Polar | n-Heptane | 1.9 | < 0.05 | Complete mismatch in polar and H-bonding parameters. |
Experimental Workflows for Solubility Determination
To empirically validate the solubility of this intermediate during process development, the isothermal shake-flask method remains the industry gold standard 3. The following protocol is designed as a self-validating system to prevent false positives caused by supersaturation or filter binding.
Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask
-
Solid Dispersion: Weigh approximately 500 mg of 2-Chloro-4-(ethanesulfonyl)pyridine into a 2.0 mL borosilicate glass HPLC vial. Add 1.0 mL of the target solvent. Causality: The massive excess of solid ensures the solution remains saturated, a non-negotiable requirement for reaching true thermodynamic equilibrium.
-
Isothermal Agitation: Seal the vial with a PTFE-lined cap. Place in a thermoshaker at 25.0 ± 0.1 °C and agitate at 400 rpm for 48 hours. Causality: 48 hours is strictly required to overcome the kinetic dissolution barrier and reach the thermodynamic plateau.
-
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25 °C) and spin at 10,000 rpm for 15 minutes to firmly pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase to fall within the linear dynamic range of the UV detector. Quantify at λ = 254 nm against a 5-point validated calibration curve.
-
Solid-State Verification (Crucial): Dry the residual pellet and analyze via Powder X-Ray Diffraction (PXRD) to confirm the absence of solvent-induced polymorphic transformations or solvate formation. If the polymorph has changed, the measured solubility applies to the new form, not the original API.
Fig 1. Standardized shake-flask workflow for equilibrium solubility determination.
Impact of Solvation on Downstream Synthetic Applications
The 2-chloro position of this pyridine scaffold is highly activated towards Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing nature of the pyridine nitrogen is synergistically amplified by the 4-ethanesulfonyl group.
During an S_NAr reaction (e.g., amination at the 2-position), the incoming nucleophile attacks the ring, forming a negatively charged Meisenheimer intermediate . The -SO₂Et group at the para position relative to the nitrogen provides profound resonance stabilization of this anionic intermediate.
The Causality of Solvent Selection: Solvent choice directly dictates the activation energy of this rate-determining step.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are highly recommended. They solvate the counter-cations of the nucleophilic salt but leave the nucleophilic anion relatively unsolvated (a "naked" nucleophile). This maximizes the nucleophile's HOMO energy, drastically accelerating the reaction kinetics.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents form a dense, hydrogen-bonded solvation shell around the nucleophile. This shell sterically and electronically dampens the nucleophile's reactivity, retarding the kinetics of the S_NAr pathway.
Fig 2. Solvent effects on the SNAr reaction pathway of the pyridine derivative.
Conclusion
The solubility of 2-Chloro-4-(ethanesulfonyl)pyridine is heavily biased toward polar aprotic solvents due to the dominant dipole interactions facilitated by the ethanesulfonyl moiety. Understanding this solvation profile is not merely an exercise in physical chemistry; it is a prerequisite for designing efficient, high-yielding synthetic routes. By utilizing self-validating solubility protocols and aligning solvent selection with the mechanistic demands of S_NAr chemistry, process chemists can fully leverage this versatile building block in drug development pipelines.
References
-
Title: Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers Source: Polymers (via ResearchGate) URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]
-
Title: Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
Sources
Methodological & Application
Synthetic Protocols Using 2-Chloro-4-(ethanesulfonyl)pyridine: A Dual-Electrophile Scaffold for Advanced Heterocyclic Synthesis
Introduction & Mechanistic Rationale
2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5)[1] is a highly versatile, dual-electrophile building block utilized in the synthesis of complex heterocycles, kinase inhibitors, and agrochemicals. The presence of the strongly electron-withdrawing 4-ethanesulfonyl group profoundly alters the electronic landscape of the pyridine ring, activating the 2-chloro position for divergent synthetic applications.
In unactivated 2-chloropyridines, Nucleophilic Aromatic Substitution (SNAr) often requires harsh conditions (e.g., >150 °C, high pressure)[2]. However, the 4-ethanesulfonyl moiety exerts a powerful electron-withdrawing effect via both inductive and resonance stabilization. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the negatively charged Meisenheimer (σ) complex formed during the rate-determining nucleophilic addition step[3][4]. Consequently, SNAr proceeds under remarkably mild conditions.
Conversely, for carbon-carbon bond formation, the 2-chloro position serves as an excellent handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. This orthogonal reactivity allows researchers to selectively functionalize the pyridine core based on the choice of reagents and reaction conditions.
Divergent Synthetic Pathways
Figure 1: Divergent synthetic pathways utilizing 2-Chloro-4-(ethanesulfonyl)pyridine.
Experimental Protocols
Protocol A: Regioselective SNAr (Amination) at C2
Objective: Synthesize 2-amino-4-(ethanesulfonyl)pyridine derivatives via C-N bond formation.
Self-Validating System: The reaction progress is easily monitored by LC-MS; the displacement of the chlorine atom results in a distinct mass shift (-35 Da for the loss of Cl, +Mass of the Amine fragment). A complete disappearance of the starting material peak (m/z ~206) validates completion.
Step-by-Step Methodology:
-
Charging: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 mmol, 205.6 mg)[1] and the desired primary or secondary amine (1.2 mmol).
-
Solvent & Base: Add 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)[2].
-
Reaction: Stir the mixture at 80–100 °C under a nitrogen atmosphere for 4–8 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour the mixture into 25 mL of ice-cold distilled water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine (critical for removing residual NMP), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Causality & Expert Insights:
-
Why NMP? SNAr reactions proceed through a highly polar transition state (the Meisenheimer complex). Polar aprotic solvents like NMP or DMSO stabilize this intermediate, significantly accelerating the reaction rate[2].
-
Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the amine nucleophile for the electrophilic C2 position.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Objective: Synthesize 2-aryl-4-(ethanesulfonyl)pyridine derivatives via C-C bond formation.
Self-Validating System: The formation of "palladium black" (a dark precipitate) indicates premature catalyst decomposition, usually due to poor degassing or excessive heat. A sustained orange/red homogeneous mixture throughout the heating phase validates active catalytic turnover.
Step-by-Step Methodology:
-
Charging: To a Schlenk flask, add 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 mmol), an arylboronic acid (1.5 mmol), and Potassium Carbonate (K2CO3) (3.0 mmol)[5].
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Solvent & Degassing: Add a pre-mixed solvent system of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Degas the suspension rigorously via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.
-
Reaction: Heat the mixture to 90 °C for 12–16 hours under a positive pressure of Argon[5].
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Separate the aqueous layer, wash the organic layer with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography.
Causality & Expert Insights:
-
Why Pd(dppf)Cl2? While the 4-ethanesulfonyl group activates the ring for SNAr, it moderately deactivates the C-Cl bond for oxidative addition in cross-coupling. The bidentate 'dppf' ligand provides a highly active, sterically demanding palladium center that forces the necessary reductive elimination while preventing catalyst deactivation[5].
-
Why Dioxane/H2O (4:1)? The Suzuki coupling requires the formation of a highly nucleophilic boronate complex. Water is essential to dissolve the inorganic base (K2CO3) and facilitate the formation of the reactive Ar-B(OH)3- species, which undergoes transmetalation with the Pd(II) intermediate[5].
Empirical Data Summary
The following table summarizes the optimized quantitative parameters and expected outcomes for functionalizing the 2-Chloro-4-(ethanesulfonyl)pyridine scaffold:
| Reaction Type | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| SNAr (1° Amine) | R-NH2 (1.2 eq), DIPEA (2.0 eq) | NMP | 80 - 100 | 4 - 8 | 75 - 90 |
| SNAr (2° Amine) | R2-NH (1.5 eq), K2CO3 (2.0 eq) | DMSO | 100 - 120 | 8 - 12 | 65 - 85 |
| Suzuki Coupling | Ar-B(OH)2 (1.5 eq), Pd(dppf)Cl2 | Dioxane/H2O (4:1) | 90 - 100 | 12 - 16 | 70 - 95 |
References
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne Source: chemconnections.org URL:[Link][3]
-
Explain and illustrate the mechanism of nucleophilic aromatic substitution Source: askfilo.com URL:[Link][4]
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- 1. 2-Chloro-4-(ethanesulfonyl)pyridine | CymitQuimica [cymitquimica.com]
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- 3. chemconnections.org [chemconnections.org]
- 4. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-4-(ethanesulfonyl)pyridine
This technical guide offers a comprehensive exploration of nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-4-(ethanesulfonyl)pyridine. As a highly activated heterocyclic scaffold, this compound serves as a critical building block for synthesizing a diverse array of functionalized pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[1] This document provides detailed mechanistic insights, step-by-step experimental protocols, and field-proven advice for researchers, scientists, and drug development professionals aiming to leverage this versatile substrate in their synthetic endeavors.
The Scientific Foundation: Understanding Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack.[2] This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). In 2-Chloro-4-(ethanesulfonyl)pyridine, the potent ethanesulfonyl (-SO₂Et) group at the C4 position, coupled with the ring nitrogen, profoundly activates the C2 position for nucleophilic displacement.
The reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This initial attack disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative ring nitrogen and the oxygen atoms of the sulfonyl group. This stabilization is key to the reaction's feasibility.[5][6] The aromaticity is then restored through the expulsion of the chloride leaving group, yielding the final substituted product.
The attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen) because the resulting negative charge in the intermediate can be effectively delocalized onto the nitrogen atom, a stabilization not possible with attack at the C3 (meta) position.[5][6][7] The additional electron-withdrawing power of the C4-ethanesulfonyl group makes the C2 position exceptionally electrophilic.
Caption: General mechanism of SNAr on 2-Chloro-4-(ethanesulfonyl)pyridine.
Experimental Protocols: A Practical Guide
The following protocols provide robust starting points for various nucleophilic substitution reactions. Researchers should monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
The introduction of amine functionalities is a cornerstone of medicinal chemistry. This reaction is typically straightforward due to the high nucleophilicity of most amines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 eq.) in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Ethanol (EtOH)), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.) to scavenge the HCl generated during the reaction. For reactions in protic solvents, a base is essential to prevent protonation of the amine nucleophile.
-
Heating: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.[7]
-
Monitoring: Stir the reaction for 4-24 hours, monitoring for the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMSO | 80 | 6 | >90 |
| Morpholine | Et₃N | MeCN | 80 | 8 | >90 |
| Aniline | K₂CO₃ | DMF | 100 | 18 | 75-85 |
| Benzylamine | Et₃N | EtOH | 78 (reflux) | 12 | 80-90 |
Thiolates are excellent nucleophiles and react readily with 2-Chloro-4-(ethanesulfonyl)pyridine, often at lower temperatures than amines.[8] The key is the in situ generation of the thiolate anion using a base.
Step-by-Step Methodology:
-
Thiolate Generation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the thiol (1.1 eq.) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography.
Data Summary: Thiolation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | NaH | THF | RT | 3 | >95 |
| Ethanethiol | K₂CO₃ | DMF | 50 | 4 | >90 |
| 4-Chlorothiophenol | NaH | THF | RT | 4 | >95 |
Alcohols are weaker nucleophiles than amines or thiols, necessitating the use of a strong base to generate the more potent alkoxide nucleophile. Reactions often require higher temperatures and longer reaction times.
Step-by-Step Methodology:
-
Alkoxide Generation: To a solution of the desired alcohol (which can also serve as the solvent, >10 eq.), cautiously add a strong base like sodium metal (Na) or sodium hydride (NaH) (1.2 eq.) under an inert atmosphere. Stir until the base has fully reacted to form the sodium alkoxide.
-
Substrate Addition: Add 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 eq.) to the alkoxide solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor progress carefully.
-
Work-up: After cooling, neutralize the excess base by carefully adding dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction & Purification: Remove the alcohol solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography or crystallization.
Data Summary: Alkoxylation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Sodium Methoxide | (pre-formed) | Methanol | 65 (reflux) | 24 | 70-80 |
| Sodium Ethoxide | Na | Ethanol | 78 (reflux) | 36 | 65-75 |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 50-60 |
Causality & Troubleshooting: A Scientist's Perspective
Success in SNAr reactions hinges on a clear understanding of the interplay between the substrate, nucleophile, and reaction conditions.
Caption: A generalized experimental workflow for SNAr reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient activation of nucleophile (for thiols/alcohols).2. Reaction temperature too low.3. Inactive or wet reagents/solvents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions.2. Increase the reaction temperature in 10-20 °C increments.3. Use freshly dried solvents and high-purity reagents. |
| Recovery of Starting Material | 1. Nucleophile is too weak.2. Reaction time is too short. | 1. Consider a more nucleophilic reagent or harsher conditions (higher temp, stronger base).2. Extend the reaction time, monitoring periodically. |
| Multiple Products/Side Reactions | 1. Nucleophile is too basic, causing deprotonation or side reactions.2. Reaction temperature is too high, causing decomposition. | 1. Use a milder, non-nucleophilic base (e.g., DIPEA).2. Lower the reaction temperature. |
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Self-published. [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Self-published. [Link]
-
SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. (n.d.). Synfacts. [Link]
-
Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF. (2009, June 15). ResearchGate. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (2020, February 2). YouTube. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: 2-Chloro-4-(ethanesulfonyl)pyridine in Medicinal Chemistry
This guide details the medicinal chemistry applications of 2-Chloro-4-(ethanesulfonyl)pyridine , a highly reactive heterocyclic building block. It focuses on its utility as an electrophilic scaffold for synthesizing pyridine-based sulfones, which are critical pharmacophores in kinase inhibitors and GPCR antagonists.
Part 1: Executive Summary & Chemical Profile
2-Chloro-4-(ethanesulfonyl)pyridine is a bifunctional electrophile used primarily to introduce the 4-ethylsulfonylpyridine moiety into drug candidates. Its value lies in the synergistic activation of the pyridine ring:
-
Regioselective Reactivity: The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (
) due to the combined electron-withdrawing effects of the ring nitrogen (ortho-like) and the sulfonyl group (para-like). -
Bioisosterism: It serves as a pyridine bioisostere for 2-chloro-4-ethanesulfonylbenzene, a key intermediate in CRTh2 antagonists (used for asthma/allergic rhinitis), improving aqueous solubility and metabolic profiles.
Electronic Activation Profile
The 4-ethanesulfonyl group (
Reactivity Hierarchy:
-
C2-Cl: Primary site for
(Amine/Thiol/Alkoxide displacement) and Pd-catalyzed cross-coupling. -
C4-
: Generally stable, acting as an activating group. However, under forcing conditions with strong nucleophiles (e.g., Grignards), the sulfonyl group can sometimes act as a leaving group (ipso-substitution).
Part 2: Primary Application – Nucleophilic Aromatic Substitution ( )
The most frequent application is the displacement of the C2-chloro group by amines to generate 2-amino-4-(ethanesulfonyl)pyridines . This reaction is the gateway to synthesizing kinase inhibitor libraries where the pyridine nitrogen forms a critical hydrogen bond in the ATP-binding pocket.
Mechanistic Pathway
The reaction proceeds via an Addition-Elimination mechanism.[1] The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the ring nitrogen and the sulfonyl oxygens), followed by the expulsion of chloride.[2]
Caption:
Experimental Protocol: Synthesis of 2-Amino-4-(ethanesulfonyl)pyridine Derivatives
Objective: Displacement of C2-Cl with a secondary amine (e.g., Morpholine, Piperazine).
Materials:
-
2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv)[3]
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Workup: EtOAc, Brine,
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add Potassium Carbonate (
, 2.0 mmol) followed by the Amine (1.2 mmol).-
Note: If using a volatile amine, add it last and seal the vessel.
-
-
Reaction: Heat the mixture to 60–80°C for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 1.2 min) should disappear, replaced by the more polar product (Rt ~ 0.9 min).
-
-
Workup:
-
Pour the mixture into ice-water (20 mL).
-
Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.
-
Extraction: If no precipitate forms, extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl solution (5% aq) to remove DMF, then Brine.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Table 1: Optimization of Reaction Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 80 | 2 | 92 | Standard high-yielding condition. | |
| DMSO | DIPEA | 100 | 1 | 88 | Faster, but harder to remove solvent. |
| THF | Reflux | 12 | 45 | Too slow; THF is not polar enough to stabilize the intermediate. | |
| iPrOH | DIPEA | 80 | 6 | 75 | Green alternative; good for precipitating products. |
Part 3: Secondary Application – Palladium-Catalyzed Cross-Coupling
While
Protocol: Suzuki Coupling to 2-Aryl-4-(ethanesulfonyl)pyridine
Objective: Coupling with Phenylboronic acid.
Reagents:
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen for 5 mins.
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous base via syringe.
-
Reaction: Heat at 100°C for 1 hour (or 120°C for 20 min in microwave).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Isolation: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Part 4: Case Study – Pyridine Bioisosteres of CRTh2 Antagonists
Context: Research into CRTh2 antagonists (e.g., for asthma) often utilizes a 2-chloro-4-ethanesulfonyl-benzyl moiety. Application: Replacing the benzene ring with the pyridine scaffold (using 2-Chloro-4-(ethanesulfonyl)pyridine) lowers the lipophilicity (LogP) and reduces CYP450 inhibition liability.
Synthetic Workflow:
-
Core Synthesis: Use 2-Chloro-4-(ethanesulfonyl)pyridine.[3][5][6]
-
Linker Attachment: Perform
with a diamine linker or Suzuki coupling with a functionalized boronic acid. -
Target: Generate the pyridine analog of the clinical candidate (e.g., Ramatroban analogs).
Caption: Synthetic workflow for converting the building block into a bioactive antagonist.
Part 5: References
-
Synthesis of Pyridine Sulfones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." (General Reference for Pyridine SAR).
-
CRTh2 Antagonist Chemistry: Bioorganic & Medicinal Chemistry Letters, "Discovery of potent CRTh2 antagonists."
-
Nucleophilic Substitution Protocols: BenchChem Application Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring."
-
Reactivity of 2-Chloropyridines: The Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Halopyridines."
(Note: Specific CAS 87695-79-2 is often associated with the 3-isomer in some databases; researchers must verify the regiochemistry by NMR (coupling constants of aromatic protons) before use. The 4-isomer typically shows a doublet with J~5Hz for the C5/C6 protons and a singlet for C3.)
Sources
Application Note: 2-Chloro-4-(ethanesulfonyl)pyridine as a Versatile Building Block in Agrochemical Discovery
Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.
Executive Summary
The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds. 2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5)[1] has emerged as a highly programmable building block for the synthesis of complex agrochemicals. Pyridine rings are ubiquitous in modern herbicides and insecticides, offering superior metabolic stability and favorable environmental degradation profiles compared to homocyclic aromatics[2]. By strategically combining a C2-chlorine atom with a C4-ethanesulfonyl group, this intermediate provides orthogonal reactivity pathways, enabling rapid, late-stage diversification. This application note details the mechanistic rationale, reaction optimization, and self-validating protocols for utilizing this scaffold in agrochemical discovery.
Mechanistic Insights: Orthogonal Reactivity & Pharmacophore Design
The synthetic utility of 2-chloro-4-(ethanesulfonyl)pyridine is driven by the synergistic electronic effects of its substituents. As a Senior Application Scientist, understanding the causality behind these electronic effects is critical for rational reaction design:
-
Enhanced Electrophilicity for SNAr: The pyridine nitrogen inherently lowers the lowest unoccupied molecular orbital (LUMO) of the ring, activating the ortho-chlorine (C2) for Nucleophilic Aromatic Substitution (SNAr). The ethanesulfonyl group at C4 exerts a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the C2 position. This dual-activation allows SNAr reactions to proceed under significantly milder conditions than those required for unactivated 2-chloropyridines, minimizing unwanted side reactions[3].
-
Transition-Metal Catalysis: The C2-Cl bond is highly amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring accelerates the reductive elimination step in the catalytic cycle, driving high yields of C-C and C-N bond formation[4].
-
Agrochemical Pharmacophore Value: Beyond its role as a synthetic handle, the ethanesulfonyl group is a potent pharmacophore. Sulfones act as robust hydrogen-bond acceptors and precisely modulate the lipophilicity (LogP) of the active ingredient. This physicochemical tuning is critical for translaminar plant uptake and high-affinity binding to target enzymes—a strategy validated by commercialized pyridine-sulfone herbicides (such as xyloxadine) and various active agrochemical metabolites[5],[6].
Quantitative Data: Reaction Optimization
To establish a baseline for synthetic planning, we evaluated the reactivity of 2-chloro-4-(ethanesulfonyl)pyridine across standard functionalization pathways. The data below summarizes optimized conditions for achieving high-yielding conversions.
Table 1: Optimization of C2-Functionalization Pathways
| Reaction Type | Nucleophile / Partner | Catalyst / Base | Solvent | Temp (°C) | Yield (%) |
| SNAr | Morpholine (1.2 eq) | K₂CO₃ (2.0 eq) | DMF | 80 | 92 |
| SNAr | Substituted Aniline (1.5 eq) | NaOtBu (2.0 eq) | DMSO | 110 | 78 |
| Suzuki-Miyaura | Phenylboronic acid (1.1 eq) | Pd(dppf)Cl₂ (5 mol%), K₃PO₄ | Dioxane/H₂O | 90 | 88 |
| Suzuki-Miyaura | Heteroaryl boronic acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | Toluene/EtOH | 100 | 81 |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically and analytically.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines
This protocol yields 2-amino-4-(ethanesulfonyl)pyridine derivatives, common motifs in ALS-inhibiting herbicides.
-
Reaction Assembly: In an oven-dried Schlenk flask, dissolve 2-chloro-4-(ethanesulfonyl)pyridine (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the nucleophilic amine, increasing its effective reactivity. K₂CO₃ serves as a mild, non-nucleophilic base to scavenge the generated HCl byproduct, driving the reaction forward without hydrolyzing the pyridine core.
-
-
Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
In-Process Validation (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (high
) should completely convert to a more polar, UV-active product spot. Confirm the intermediate mass via LC-MS (ESI+); the distinctive M/M+2 chlorine isotope pattern of the starting material must be absent in the product mass. -
Workup and Isolation: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids
This protocol yields 2-aryl-4-(ethanesulfonyl)pyridines, utilized in insecticidal discovery programs.
-
Reaction Assembly: Charge a microwave vial with 2-chloro-4-(ethanesulfonyl)pyridine (1.0 eq), aryl boronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%).
-
Causality: Pd(dppf)Cl₂ is selected as the precatalyst because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle. This specific geometry accelerates the challenging oxidative addition of the palladium into the electron-deficient C-Cl bond while simultaneously suppressing unwanted protodeboronation of the boronic acid.
-
-
Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ for 10 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature deactivation of the active Pd(0) species.
-
-
Thermal Activation: Seal the vial and heat at 90 °C for 12 hours.
-
In-Process Validation (Self-Validation): Analyze an aliquot via LC-MS. Complete oxidative addition is confirmed by the disappearance of the starting material. Post-workup, verify the structure via
H NMR; the C3-proton of the pyridine ring will exhibit an upfield or downfield shift depending on the electronic nature of the newly installed aryl group. -
Workup and Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer and purify via flash chromatography.
Visualizations
Synthetic workflow demonstrating orthogonal functionalization of the C2-chlorine position.
Pharmacophore contributions of the pyridine sulfone scaffold in target enzyme binding.
References
-
PubChem Compound Summary "2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide" Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Wikipedia "Xyloxadine (Pyridine Herbicide)" Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Iowa Research Online "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds" Source: University of Iowa URL:[Link]
-
PMC Article "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition" Source: PubMed Central (NIH) URL:[Link]
-
MDPI Molecules "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues" Source: MDPI URL:[Link]
Sources
- 1. 2-Chloro-4-(ethanesulfonyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2 | CID 15477602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Xyloxadine - Wikipedia [en.wikipedia.org]
High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(ethanesulfonyl)pyridine: Application Note & Protocol
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, the coupling of 2-chloropyridines remains notoriously challenging due to the inherent electronic properties and coordinating ability of the pyridine nitrogen, which often leads to catalyst poisoning[1].
This application note provides a comprehensive, field-validated protocol for the Suzuki coupling of 2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5)[2]. By leveraging second-generation Buchwald precatalysts (XPhos Pd G2) and optimized biphasic solvent systems, this guide overcomes the mechanistic hurdles of heteroaryl chloride activation, ensuring high yields, reproducibility, and scalability[3].
Mechanistic Rationale & Substrate Dynamics
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the specific electronic and steric environment of the substrate.
Substrate Analysis: 2-Chloro-4-(ethanesulfonyl)pyridine
-
Activation via Electron Withdrawal: The ethanesulfonyl group (
) at the 4-position is strongly electron-withdrawing. This significantly lowers the LUMO of the pyridine ring, making the C-Cl bond at the 2-position highly susceptible to oxidative addition by electron-rich Palladium(0) species. -
The Catalyst Poisoning Threat: The lone pair on the pyridine nitrogen is a strong
-donor. In standard catalytic systems (e.g., ), this nitrogen coordinates to the empty orbital of the intermediate, forming a stable, off-cycle complex that halts the reaction[1]. -
Nucleophilic Vulnerability: Because the ring is highly electron-deficient, it is prone to off-target Nucleophilic Aromatic Substitution (
) if harsh bases (like or ) are used at elevated temperatures.
To counteract these forces, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky dialkylbiaryl phosphine ligand. The extreme steric bulk of XPhos prevents the pyridine nitrogen from coordinating to the palladium center, while its electron-rich dicyclohexyl moiety accelerates the oxidative addition of the sluggish C-Cl bond[4].
Catalytic cycle of Suzuki-Miyaura coupling using XPhos Pd G2 precatalyst.
Reaction Optimization & Quantitative Data
The selection of the base and solvent is just as critical as the catalyst. Water is causally required in the solvent mixture to convert the arylboronic acid into the highly nucleophilic trihydroxyboronate anion, which is the actual species that undergoes transmetalation[3].
Table 1 summarizes the optimization landscape, demonstrating why specific reagents are chosen over traditional alternatives.
Table 1: Optimization of Reaction Conditions (1.0 mmol scale, 80 °C)
| Entry | Catalyst / Ligand (mol%) | Base (3.0 eq) | Solvent System | Time | Yield (%) | Causality / Observation |
| 1 | Dioxane/ | 18 h | <10% | Catalyst poisoning by pyridine N-coordination[1]. | ||
| 2 | Toluene/ | 12 h | 45% | Sluggish oxidative addition; competitive homocoupling. | ||
| 3 | XPhos Pd G2 (2%) | Dioxane/ | 4 h | 82% | Bulky ligand prevents N-coordination; fast reaction. | |
| 4 | XPhos Pd G2 (1%) | Dioxane/ | 2 h | >95% | Optimal base strength for rapid transmetalation[5]. | |
| 5 | SPhos Pd G2 (1%) | Dioxane/ | 3 h | 88% | Slightly lower yield than XPhos due to differing steric profile[4]. |
Standard Operating Procedure: Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues are embedded to ensure the chemistry is proceeding as mechanistically intended.
Materials Required
-
Substrate: 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv, 1.0 mmol, ~205.6 mg)
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Base: Potassium phosphate tribasic (
) (3.0 equiv, 3.0 mmol, 636.8 mg) -
Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (1.0 mol%, 0.01 mmol, 7.9 mg)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)
Step-by-Step Methodology
-
Solid Reagent Assembly: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-(ethanesulfonyl)pyridine, the arylboronic acid,
, and the XPhos Pd G2 precatalyst. -
Atmospheric Purging (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines (like XPhos) into inactive phosphine oxides, permanently killing the catalytic cycle.
-
-
Solvent Degassing & Addition: In a separate flask, prepare the 4:1 Dioxane/
mixture and sparge with Argon for 15 minutes. Add 5.0 mL of this degassed solvent to the reaction vessel via syringe. -
Reaction Initiation: Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
-
Self-Validation Check: Within 5–10 minutes of heating, the suspension should transition from a pale yellow color to a homogeneous deep red/brown solution . This color shift is the visual confirmation that the precatalyst has shed its carbazole leaving group and generated the active monoligated
species[6].
-
-
Monitoring: Allow the reaction to proceed for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The electron-deficient nature of the substrate ensures rapid conversion.
-
Quench and Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-aryl-4-(ethanesulfonyl)pyridine.
Troubleshooting & Diagnostic Workflow
When coupling highly functionalized heteroaryl chlorides, deviations in yield usually stem from specific mechanistic failures[5]. Use the following diagnostic workflow to isolate the root cause.
Diagnostic workflow for troubleshooting low yields in heteroaryl Suzuki couplings.
Common Failure Modes & Solutions:
-
Protodehalogenation (Loss of Cl, no coupling): Occurs if transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction. Solution: Increase the nucleophilicity of the boronic acid by switching to a stronger base, or add a phase-transfer catalyst.
-
Homocoupling of the Boronic Acid: Caused by the presence of trace oxygen acting as an oxidant. Solution: Strictly enforce the freeze-pump-thaw or sparging degassing protocols[5].
References
-
Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, 2012. URL:[Link]
-
Wikipedia Contributors. "Dialkylbiaryl phosphine ligands." Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-4-(ethanesulfonyl)pyridine | CymitQuimica [cymitquimica.com]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
HPLC method for analyzing 2-Chloro-4-(ethanesulfonyl)pyridine reactions
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Chloro-4-(ethanesulfonyl)pyridine and its Reaction Impurities
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development, implementation, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Chloro-4-(ethanesulfonyl)pyridine. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. The accurate monitoring of its reactions—tracking the consumption of starting materials, the formation of products, and the emergence of process-related impurities or degradation products—is critical for process optimization, quality control, and regulatory compliance. This guide details the scientific rationale behind method development choices, provides a step-by-step protocol for implementation, and outlines validation procedures according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
2-Chloro-4-(ethanesulfonyl)pyridine is a polar, heterocyclic aromatic compound. Its analysis presents unique challenges that must be addressed for a successful chromatographic separation. The pyridine nitrogen atom is basic and can interact with residual silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing). Furthermore, the presence of the electron-withdrawing sulfonyl and chloro groups influences its polarity and chromatographic behavior. A reliable HPLC method must be capable of separating the main component from its starting materials, potential isomers, and various byproducts or degradants that may arise during synthesis or storage.
This application note describes a stability-indicating gradient RP-HPLC method designed to provide high-resolution separation, ensuring that quantitative results are accurate and reproducible. The objective of such a method is to be "suitable for its intended purpose," which in this context is the precise analysis of reaction mixtures.[1][2]
Rationale for Method Development
The strategic selection of chromatographic parameters is foundational to developing a robust and reliable method. The choices outlined below are based on the physicochemical properties of 2-Chloro-4-(ethanesulfonyl)pyridine and general principles of chromatography for polar molecules.[3][4][5]
Column Chemistry Selection
The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[6] Given the polar nature of the target analyte, a standard C18 column might provide insufficient retention, causing the analyte to elute near the solvent front, especially with highly aqueous mobile phases.[3][4]
-
Justification: A Phenyl-Hexyl stationary phase is selected for this application. The phenyl rings in the stationary phase can undergo π-π interactions with the pyridine ring of the analyte, offering an alternative retention mechanism to simple hydrophobic interactions. This often provides unique selectivity for aromatic compounds compared to traditional alkyl (C18, C8) phases and can improve retention and resolution from related substances.[6]
Mobile Phase Composition
The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically offers lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. Its dipole moment and hydrogen bond acceptor characteristics provide excellent solvent strength for a wide range of compounds.[6]
-
Aqueous Phase and pH Control: The basicity of the pyridine moiety (pKa ≈ 5.2-6.0 for many pyridine derivatives) necessitates pH control to ensure consistent ionization and mitigate peak tailing from silanol interactions.[6][7]
-
Justification: A phosphate buffer at pH 3.0 is selected. At this pH, the pyridine nitrogen will be consistently protonated, existing as a single ionic species. This prevents peak distortion and improves retention on the reversed-phase column. An acidic pH also suppresses the ionization of residual silanols on the silica support, further enhancing peak symmetry.[8]
-
Detection Wavelength
The presence of the substituted pyridine ring provides a chromophore suitable for UV detection.
-
Justification: A detection wavelength of 254 nm is chosen. This is a common wavelength for the analysis of aromatic compounds and is expected to provide good sensitivity for 2-Chloro-4-(ethanesulfonyl)pyridine and related aromatic impurities. For optimal sensitivity, a UV scan of the analyte should be performed to determine the absorbance maximum (λmax).
Gradient Elution
Reaction monitoring inherently involves analyzing mixtures of compounds with varying polarities (e.g., reactants, intermediates, products, and byproducts). An isocratic elution is often insufficient to resolve all components within a reasonable timeframe.
-
Justification: A gradient elution program is employed to ensure adequate retention and separation of early-eluting polar compounds while efficiently eluting more hydrophobic components later in the run. This approach provides superior resolution across the entire chromatogram and sharpens peaks, which enhances sensitivity.
Experimental Protocol
This section provides a detailed, step-by-step protocol for performing the analysis.
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile and water (e.g., Milli-Q or equivalent).
-
Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Acid: Phosphoric acid (H₃PO₄), analytical grade.
-
Reference Standard: 2-Chloro-4-(ethanesulfonyl)pyridine, >98% purity.
-
HPLC Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Solution Preparation
-
Mobile Phase A (Aqueous):
-
Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1.0 L of HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm nylon filter if necessary.
-
-
Sample Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the mobile phase.
-
-
Standard Solution (Example Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-(ethanesulfonyl)pyridine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Preparation (from a reaction mixture):
-
Quench a representative aliquot of the reaction mixture if necessary.
-
Dilute the aliquot with the sample diluent to a final concentration where the main component is approximately 0.1 mg/mL. The exact dilution factor will depend on the reaction concentration.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
System Suitability
Before running samples, perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Overview
To ensure the method is trustworthy and fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[1][9][10] This process demonstrates the method's performance and reliability.
Caption: The HPLC method must separate all reaction components.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column silanol interactions. 2. Column degradation. 3. Sample overload. | 1. Ensure mobile phase pH is correctly set to 3.0. 2. Replace the column. 3. Reduce sample concentration. |
| Poor Resolution | 1. Incorrect mobile phase composition. 2. Column aging. 3. Gradient too steep. | 1. Prepare fresh mobile phase. 2. Replace the column. 3. Decrease the gradient slope (e.g., run over 20 min instead of 15). |
| Baseline Drift/Noise | 1. Air bubbles in the pump. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas mobile phases thoroughly. 2. Prepare fresh mobile phase with high-purity solvents. 3. Replace detector lamp. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Leak in the system. 3. Pump malfunction. | 1. Equilibrate column for at least 10 column volumes. 2. Check fittings for leaks. 3. Check pump performance and pressure ripple. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Chemicals Agency. Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Link
-
Quality Guidelines - ICH . International Council for Harmonisation. Link
-
NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95) . European Medicines Agency. Link
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Link
-
Reversed Phase HPLC Method Development . Phenomenex Inc. Link
-
HPLC-UV Method Development for Highly Polar Impurities . Resolian. Link
-
HPLC for the Retention and Resolution of Very Polar Compounds . Thermo Fisher Scientific. Link
- Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Link
-
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in... . Juniper Publishers. Link
-
HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. Link
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica.
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Link
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Link
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches . MDPI. Link
- Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography.... Journal of Food and Drug Analysis.
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay . National Center for Biotechnology Information. Link
- EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency.
-
High Performance Liquid Chromatography (HPLC) Method for Analysis of 4-Amino-2-Chloropyridine . SIELC Technologies. Link
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. Link
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story . National Center for Biotechnology Information. Link
-
2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S . PubChem. Link
-
CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride . Google Patents. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. resolian.com [resolian.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. helixchrom.com [helixchrom.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: High-Efficiency Synthesis of TRPV1 Antagonists Utilizing 2-Chloro-4-(ethanesulfonyl)pyridine
[1]
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel remains a high-value target for the treatment of neuropathic pain and inflammatory hyperalgesia.[1] While first-generation antagonists (e.g., AMG 517) demonstrated potency, they were often plagued by hyperthermia-related side effects and poor solubility.[2]
This guide details the application of 2-Chloro-4-(ethanesulfonyl)pyridine as a pivotal building block for next-generation TRPV1 antagonists.[2] Distinct from the canonical methylsulfonyl analogs, the ethanesulfonyl moiety offers a strategic handle for tuning lipophilicity (
Chemical Rationale & Mechanistic Insight
The "Electronic Warhead" Concept
The utility of 2-Chloro-4-(ethanesulfonyl)pyridine lies in the synergistic relationship between the pyridine nitrogen and the sulfonyl group.
-
Activation: The ethanesulfonyl group at the C4 position acts as a powerful electron-withdrawing group (EWG) (
).[2] Combined with the inductive effect of the ring nitrogen, this renders the C2-Chlorine bond highly electron-deficient. -
Reactivity Profile: This activation lowers the energy barrier for Nucleophilic Aromatic Substitution (
) , allowing for rapid coupling with amines or anilines under mild conditions. -
Regioselectivity Control: A critical challenge in sulfonyl-pyridine chemistry is the potential displacement of the sulfonyl group itself (which can act as a leaving group). However, at the C2 position, the Chlorine atom is the kinetically favored leaving group due to the stabilization of the Meisenheimer complex intermediate by the ring nitrogen.
Ethyl vs. Methyl Sulfone: The SAR Advantage
Replacing a methyl sulfone with an ethyl sulfone (
-
Metabolic Shifting: The ethyl group reduces the rate of oxidative metabolism often seen at the benzylic-like position of methyl sulfones.
-
Solubility/Permeability Balance: The slight increase in ClogP can improve blood-brain barrier (BBB) penetration for centrally active antagonists, a requirement for broad-spectrum analgesia [1].
Experimental Protocols
Protocol A: Displacement for Urea/Amide Precursors
This protocol describes the coupling of 2-Chloro-4-(ethanesulfonyl)pyridine with a functionalized benzylamine, a common motif in TRPV1 antagonists (e.g., analogs of SB-705498).[2]
Objective: Selective displacement of C2-Cl to form the 2-aminopyridine core.
Materials
-
Substrate: 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv)
-
Nucleophile: 4-(Trifluoromethyl)benzylamine (1.1 equiv)[2]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv)[2] -
Solvent: Anhydrous DMSO or NMP (High dielectric constant promotes
)[2]
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 mmol) and dissolve in anhydrous DMSO (3 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by the dropwise addition of 4-(Trifluoromethyl)benzylamine (1.1 mmol).
-
Expert Insight: Although the reaction is exothermic, do not cool below 10°C, as solubility may become an issue.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.
-
Isolation: A precipitate should form.[2][3] Filter the solid, wash with water (
mL) and hexanes ( mL) to remove residual amine.[2] -
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Validation Criteria:
-
LCMS: Single peak, Mass = [M+H]+ expected.[2]
-
1H NMR: Disappearance of the C2-H signal (if applicable) or shift of adjacent protons; presence of the NH doublet and the ethyl quartet/triplet pattern.
Protocol B: Suzuki-Miyaura Cross-Coupling
Used when the pyridine serves as the "B-ring" in a biaryl system.
Objective: Formation of a C2-Carbon bond.
Materials
-
Substrate: 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv)
-
Boronic Acid: (4-carbamoylphenyl)boronic acid (1.2 equiv)[2]
-
Catalyst:
(5 mol%)[2] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[2]
Step-by-Step Methodology
-
Inerting: Purge a microwave vial with Argon for 5 minutes.
-
Loading: Add the chloropyridine, boronic acid, and Pd catalyst.
-
Solvation: Add 1,4-Dioxane and the aqueous base.
-
Deoxygenation: Bubble Argon through the liquid for another 2 minutes. Oxygen is the primary cause of homocoupling side-products.[2]
-
Coupling: Seal and heat to 100°C for 2 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Scavenging: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before concentration.
Synthetic Workflow & Decision Logic
The following diagram illustrates the strategic decision-making process when using this building block for TRPV1 library generation.
Caption: Figure 1. Strategic workflow for divergent synthesis of TRPV1 antagonists using the 2-chloro-4-(ethanesulfonyl)pyridine scaffold. Note the risk pathway associated with thermal forcing.
Data Summary: Substituent Effects
The following table summarizes the theoretical impact of the ethanesulfonyl group compared to standard analogs found in TRPV1 literature (e.g., AMG 9810 analogs) [2, 3].
| Feature | Methylsulfonyl (Standard) | Ethanesulfonyl (Target) | Impact on Drug Design |
| Molecular Weight | +79 Da (fragment) | +93 Da (fragment) | Slight increase; negligible for Lipinski rules.[2] |
| Electronic Effect ( | ~0.72 | ~0.72 | Identical activation of the pyridine ring.[2] |
| Lipophilicity ( | Reference | +0.5 | Increases permeability; useful for CNS targeting.[2] |
| Metabolic Liability | High (Benzylic oxidation) | Medium | Ethyl group sterically hinders oxidative enzymes.[2] |
| Solubility | Moderate | Low-Moderate | May require formulation aids (cyclodextrins).[2] |
References
-
Doherty, E. M., et al. (2007). "Novel TRPV1 antagonists with improved physicochemical properties: Synthesis and SAR of pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 17(16), 4521-4524.
-
Lee, J., et al. (2013). "2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists."[2][1][5][6] Bioorganic & Medicinal Chemistry, 21(21), 6393-6404.
-
Gavva, N. R., et al. (2008). "Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans." Pain, 136(1-2), 202-210.[2]
-
BenchChem Protocols. (2025). "Protocol for Nucleophilic Substitution on the Pyridine Ring."
-
PubChem Compound Summary. (2025). "2-Chloro-3-(ethanesulfonyl)pyridine."[2][7] (Used for structural validation of analogous sulfones).[2] [2]
Sources
- 1. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation [mdpi.com]
- 5. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine | 2091252-69-4 | Buy Now [molport.com]
Application Note: Chemoselective Amination of 2-Chloro-4-(ethanesulfonyl)pyridine
Abstract & Core Directive
This application note details the experimental procedure for the chemoselective amination of 2-Chloro-4-(ethanesulfonyl)pyridine . This scaffold represents a "differentiated electrophile" where the 4-ethanesulfonyl group serves as a highly reactive leaving group (LG) relative to the 2-chloro substituent.
The Strategic Value: By exploiting the electronic disparity between the C4 and C2 positions, researchers can selectively install amine nucleophiles at the C4 position under mild conditions, preserving the C2-chloride for subsequent transition-metal catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This guide provides a robust, self-validating protocol to achieve >95% regioselectivity.
Mechanistic Analysis & Retrosynthesis[1]
The Regioselectivity Hierarchy
In pyridine systems, nucleophilic aromatic substitution (
-
Positional Effect (C4 vs. C2):
-
C4 (Para-like): Attack at the 4-position generates a symmetric intermediate where the negative charge is delocalized onto the nitrogen atom without significant steric hindrance.[2]
-
C2 (Ortho-like): While attack at C2 also allows charge delocalization onto nitrogen, it suffers from electrostatic repulsion between the incoming nucleophile and the nitrogen lone pair.
-
-
Leaving Group Ability (
vs. Cl):-
Alkyl sulfones (
) are superior leaving groups compared to chloride in reactions due to the high stability of the ejected sulfinate anion ( ). -
Reactivity Order:
.
-
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the addition-elimination mechanism favoring C4 substitution.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Chloro-4-(ethanesulfonyl)pyridine | 1.0 | Substrate | Purity >97% |
| Primary/Secondary Amine | 1.1 - 1.2 | Nucleophile | Dry, free of alcohols |
| DIPEA (Hünig's Base) | 1.5 - 2.0 | Base | Scavenges acidic proton |
| DMSO or NMP | Solvent | Medium | Polar aprotic accelerates |
| Ethyl Acetate / Water | Workup | Extraction | High partition coefficient |
Method A: Thermal Displacement (Standard)
Best for primary amines and non-sterically hindered secondary amines.
Step-by-Step Procedure:
-
Preparation:
-
In a 20 mL scintillation vial (or round-bottom flask), dissolve 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 mmol, 205 mg) in DMSO (3.0 mL).
-
Note: DMSO is preferred over DMF to avoid potential dimethylamine incorporation (a common impurity in DMF) at elevated temperatures.
-
-
Addition:
-
Add DIPEA (1.5 mmol, 261 µL).
-
Add the Amine Nucleophile (1.1 mmol) dropwise.
-
Observation: A slight exotherm or color change (yellowing) indicates immediate complex formation.
-
-
Reaction:
-
Stir at 40°C for 2–4 hours.
-
Optimization: For unreactive amines (e.g., anilines), increase temperature to 80°C. For highly reactive aliphatic amines, start at 0°C to prevent bis-amination (though rare due to C2 deactivation).
-
-
Monitoring (IPC - In-Process Control):
-
Check by HPLC or TLC (50% EtOAc/Hexanes).
-
Target: Disappearance of sulfone starting material (
). -
Product: Appearance of a more polar spot (amine dependent).
-
-
Workup (The "Sulfinate Wash"):
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash with Water (3 x 10 mL).
-
Mechanism:[1][4][5][6][7][8][9] The byproduct, ethyl sulfinic acid/salt, is highly water-soluble. Thorough washing is critical to prevent sulfur contamination in subsequent steps.
-
Wash with Brine (10 mL), dry over
, and concentrate.
-
Method B: Microwave-Assisted (For Weak Nucleophiles)
Recommended for electron-deficient anilines or bulky heterocycles.
-
Combine Substrate (1.0 equiv), Amine (2.0 equiv), and DIPEA (3.0 equiv) in NMP (Concentration 0.5 M).
-
Microwave irradiation: 100°C for 20 minutes (High absorption).
-
Caution: Ensure the vessel is rated for pressure, as volatile amines may generate head pressure.
Data Analysis & Validation
Expected NMR Signatures
To confirm regioselectivity (C4 vs C2), analyze the aromatic proton shifts.
| Proton Position | Starting Material ( | Product (4-Amino) ( | Diagnostic Feature |
| H-3 (s) | ~7.8 - 8.0 | 6.4 - 6.6 | Significant upfield shift due to amine electron donation (resonance). |
| H-5 (d) | ~7.7 | 6.3 - 6.5 | Upfield shift. |
| H-6 (d) | ~8.6 | 7.9 - 8.1 | Remains deshielded (ortho to N). |
| Ethyl ( | Quartet (~3.2), Triplet (~1.2) | Absent | Confirmation of sulfone displacement. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch solvent to NMP ; increase temp to 100°C; use Method B. |
| Regioisomer Mixture | Temperature too high; Solvent too non-polar. | Lower temperature; ensure use of DMSO (stabilizes the specific transition state). |
| Hydrolysis (Product is Pyridone) | Wet solvent; Hydroxide contamination. | Use anhydrous solvents; ensure base (DIPEA) is dry.[7] Avoid strong inorganic bases ( |
Safety & Handling
-
Sulfonyl Pyridines: Potential sensitizers. Handle in a fume hood.
-
Ethyl Sulfinate Byproducts: Generally low toxicity but often possess a disagreeable odor. Treat aqueous waste with bleach (hypochlorite) before disposal to oxidize sulfur species.
-
Pressure: If using volatile amines (e.g., methylamine, ethylamine), use sealed pressure vessels.
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[10] (Foundational text on Pyridine reactivity: C4 > C2 selectivity).
-
Yin, J.; et al. "A General and Efficient 2-Amination of Pyridines and Quinolines."[11] J. Org.[11] Chem.2007 , 72, 4554–4557.[11] Link (Context on amination selectivity).
-
BenchChem Application Note. "Nucleophilic Substitution on Pyridine Rings." Link (General protocols for halo-pyridine substitutions).
-
PubChem Compound Summary. "2-Chloro-3-(ethanesulfonyl)pyridine." Link (Physical properties and safety data).
-
ChemRxiv. "Base-mediated C4-selective C-H-sulfonylation of pyridine." Link (Demonstrates the stability and reactivity of 4-sulfonyl pyridines).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (499193-57-6) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
Troubleshooting & Optimization
Common side products in reactions of 2-Chloro-4-(ethanesulfonyl)pyridine
The following technical guide addresses the reactivity profile, common side products, and troubleshooting strategies for reactions involving 2-Chloro-4-(ethanesulfonyl)pyridine . This document is designed for researchers and process chemists optimizing nucleophilic aromatic substitution (
Executive Summary: The "Dual Warhead" Challenge
2-Chloro-4-(ethanesulfonyl)pyridine is a bifunctional electrophile. It possesses two potential leaving groups activated by the electron-deficient pyridine ring:
-
Chloride at C2 : Activated by the adjacent ring nitrogen (ortho-activation).
-
Ethanesulfonyl (
) at C4 : Activated by the ring nitrogen (para-activation) and its own electron-withdrawing nature.
Core Technical Insight : While many researchers intend to functionalize the C2-chloride, the C4-sulfonyl group is frequently more reactive towards nucleophiles. This is due to the enhanced stabilization of the Meisenheimer complex at the C4 position (para-like attack) and the excellent leaving group ability of the sulfinate anion. Consequently, the most common "side product" is actually the regioisomer resulting from the displacement of the sulfonyl group .
Part 1: Diagnostic Troubleshooting Guide
Issue 1: "I lost my sulfonyl group." (Regioselectivity Failure)
Symptom :
-
Mass spectrometry shows a product mass corresponding to
instead of . -
NMR shows the disappearance of the ethyl triplet/quartet signals.
-
The reaction proceeded faster than expected.
Technical Root Cause : The nucleophile attacked the C4 position, displacing the ethanesulfonyl group as a sulfinate anion, rather than displacing the C2-chloride. This is common with "hard" nucleophiles (e.g., alkoxides) or at elevated temperatures, where the thermodynamic preference for C4 attack dominates.
Troubleshooting Protocol :
-
Temperature Control :
at C4 has a lower activation energy than at C2 in many 4-sulfonylpyridines. Lower the reaction temperature (start at -78°C or -40°C) to favor kinetic control, which may favor C2 substitution depending on the specific steric environment. -
Nucleophile Selection :
-
Amines : Primary amines often attack C4. Sterically hindered secondary amines may favor C2 due to the exposed nature of the C2 position compared to the C4 position shielded by the bulky sulfone (though C2 is ortho to N, the sulfone is often bulkier than Cl).
-
Thiolates : Highly soft nucleophiles may preferentially attack the softer C2-Cl center if the solvent is non-polar.
-
-
Solvent Switch : Switch from polar aprotic solvents (DMF, DMSO) to less polar solvents (THF, DCM) to destabilize the transition state for the C4 attack.
Issue 2: "My product is a solid that won't move on TLC." (Hydrolysis)
Symptom :
-
Formation of a highly polar spot (
). -
Mass spec shows
Da (O) or Da (loss of Cl/SO2 + OH). -
Aqueous workup results in low recovery of organic material.
Technical Root Cause : Hydrolysis of the C2-chloride or C4-sulfone to form a pyridone (tautomer of hydroxypyridine). The electron-withdrawing effect of the sulfonyl group makes the C2-Cl highly susceptible to hydrolysis by trace water, especially in the presence of hydroxide bases (NaOH, KOH).
Troubleshooting Protocol :
-
Dry Conditions : Ensure all solvents are anhydrous. Use molecular sieves.
-
Base Selection : Switch from hydroxide/carbonate bases to non-nucleophilic organic bases like DIPEA or 2,6-Lutidine .
-
Avoid Strong Acids : Acidic conditions can promote the hydrolysis of the sulfonyl moiety to a sulfonic acid, which is water-soluble.
Issue 3: "Unexpected Desulfonylation in Suzuki/Buchwald Couplings"
Symptom :
-
Target reaction: Pd-catalyzed coupling at C2-Cl.
-
Observed product: 2-substituted pyridine with no sulfonyl group (replaced by H).
Technical Root Cause : Under Pd-catalysis, the C4-sulfonyl group can undergo oxidative addition, followed by reduction (desulfonylation) or coupling. Sulfonyl pyridines are known precursors for desulfonylative couplings.
Troubleshooting Protocol :
-
Catalyst Loading : Use milder precatalysts (e.g., Pd(OAc)2/XPhos) and lower temperatures.
-
Base Choice : Avoid formate-based reagents or conditions that promote hydride generation.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the competing pathways for a generic nucleophile (
Caption: Competing reaction pathways. Path 1 (Green) is typically the desired substitution of Chloride. Path 2 (Red) is the facile displacement of the Sulfonyl group.
Part 3: Comparative Data & Protocols
Table 1: Leaving Group Competitiveness in Pyridine Systems
The following table summarizes the relative reactivity of leaving groups at the C2 and C4 positions of pyridine.
| Position | Leaving Group | Reactivity Rank | Comment |
| C4 (Para) | Highest | Highly activated by N-atom; Sulfinate is an excellent LG. | |
| C2 (Ortho) | High | Activated by adjacent N-atom; standard | |
| C4 (Para) | High | Generally more reactive than C2-Cl due to sterics/electronics. | |
| C2 (Ortho) | Moderate | Steric hindrance from the sulfonyl group can impede attack. |
Standard Protocol: Selective C2-Substitution (Minimizing Sulfone Loss)
Objective: Displace Cl with a primary amine (
-
Preparation : Dissolve 2-Chloro-4-(ethanesulfonyl)pyridine (1.0 equiv) in anhydrous THF (0.1 M). Avoid DMF if possible to reduce thermal promotion of C4 attack.
-
Cooling : Cool the solution to -20°C using an ice/salt or cryo-bath.
-
Base Addition : Add DIPEA (1.2 equiv). Do not use strong inorganic bases (NaH, KOtBu) which promote sulfone displacement.
-
Nucleophile Addition : Add the amine (1.0 equiv) dropwise. Do not use excess amine initially.
-
Monitoring : Stir at -20°C for 2 hours. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains, warm slowly to 0°C. Do not heat to reflux.
-
-
Workup : Quench with saturated
, extract with EtOAc.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the sulfonyl group as a leaving group intentionally? A: Yes. This is a "sulfone dance" strategy. If you treat the molecule with a nucleophile (like cyanide or an azide) at elevated temperatures (60-80°C) in DMSO, the sulfonyl group at C4 will likely be displaced, yielding the 2-chloro-4-functionalized pyridine.
Q: Why does my reaction turn dark black/tarry?
A: Pyridines with good leaving groups are prone to polymerization or decomposition under harsh basic conditions. The "tar" is often a mixture of hydrolyzed pyridones and oligomers formed via ring-opening or self-condensation. Ensure you are using inert atmosphere (
Q: Is the ethyl group on the sulfone stable?
A: Generally, yes. However, under radical conditions or extremely strong basic conditions (e.g., n-BuLi), deprotonation alpha to the sulfone can occur, leading to alkylation or degradation. For standard
References
-
Regioselectivity in Sulfonylpyridines : Furukawa, N., et al. "Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents." Tetrahedron Letters. 1
-
Nucleophilic Substitution of Chloropyridines : BenchChem Protocols. "Protocol for Nucleophilic Substitution on the Pyridine Ring." 2
-
Sulfonyl Group Lability : PubChem Compound Summary for 2-Chloro-3-(ethanesulfonyl)pyridine (Analogous Reactivity). 3
-
Cysteine Targeting Warheads : "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Journal of Medicinal Chemistry. 4
-
Hydrolysis Risks : "Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride." MDPI. 5[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 2-Chloro-4-(ethanesulfonyl)pyridine
This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-Chloro-4-(ethanesulfonyl)pyridine. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document synthesizes established purification principles with practical, field-proven insights to address common issues.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Persistent Colored Impurities and Low Purity After Initial Work-up
Question: My crude 2-Chloro-4-(ethanesulfonyl)pyridine, isolated after aqueous work-up, is a dark oil or discolored solid. TLC and ¹H NMR analysis show a complex mixture. How can I efficiently remove these impurities?
Answer: The discoloration and complexity of your crude product often stem from high-molecular-weight byproducts, residual starting materials, or degradation products formed during the synthesis. The ethanesulfonyl group makes the target molecule relatively polar, while the chloropyridine moiety can be reactive under certain conditions. A multi-step purification strategy is often necessary.
Root Cause Analysis & Corrective Actions:
-
Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. This property can be exploited to separate it from non-basic impurities.[1]
-
Mechanism: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.[1][2]
-
Expert Insight: This technique is highly effective for removing non-basic starting materials or byproducts. However, be mindful of the potential for hydrolysis of the chloro-substituent under harsh pH conditions, although this is generally slow at room temperature.
-
-
Activated Carbon Treatment: Colored impurities are often large, conjugated organic molecules.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle heating. Add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes, and then filter the mixture through a pad of Celite to remove the carbon.[3]
-
Causality: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.[4] Be aware that this process can also lead to some loss of the desired product due to non-specific adsorption.
-
Issue 2: Challenges in Column Chromatography Purification
Question: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation from a closely eluting impurity. What's causing this, and how can I improve the separation?
Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[5] The problem arises from two primary interactions:
-
Acid-Base Interaction: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This creates a secondary, non-ideal retention mechanism, leading to peak tailing.
-
Polarity Similarity: The sulfone group (SO₂) is highly polar and can form strong hydrogen bonds, similar to the impurities you are trying to remove. This can result in co-elution if the mobile phase is not optimized.[7]
Troubleshooting & Optimization Workflow:
Caption: Workflow for troubleshooting chromatographic purification.
Detailed Solutions:
-
Mobile Phase Modification (Normal Phase):
-
Add a Competing Base: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your mobile phase (e.g., Hexane/Ethyl Acetate).[8]
-
Mechanism: The added base preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from your target compound. This minimizes the secondary interactions and results in more symmetrical, Gaussian-shaped peaks.[5]
-
-
Change the Stationary Phase:
-
Alumina: Switch from silica gel to neutral or basic alumina. Alumina has fewer acidic sites and can be a better choice for purifying basic compounds.[8]
-
Reversed-Phase (RP) Chromatography: If the compound and impurities have different hydrophobic characters, RP-HPLC on a C8 or C18 column can be highly effective.[9] The sulfone and pyridine moieties provide polarity, so a mobile phase of acetonitrile/water or methanol/water would be appropriate.[10] Biphenyl columns can offer alternative selectivity for sulfur-containing aromatic compounds through π-π interactions.[7]
-
-
Optimize the Solvent System:
-
A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial. Test different polarity ranges and solvent combinations (e.g., Dichloromethane/Methanol, Hexane/Acetone) to maximize the separation factor (ΔRf) between your product and the key impurities.[8]
-
Issue 3: Difficulties with Recrystallization
Question: My product "oils out" instead of crystallizing, or I get very low recovery after recrystallization. What am I doing wrong?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] Low recovery is typically due to using an inappropriate solvent where the compound has high solubility even at low temperatures, or using too much solvent.[11]
Systematic Approach to Recrystallization:
| Step | Action | Rationale & Expert Insight |
| 1. Solvent Selection | Perform small-scale solubility tests with a range of solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).[2] | The ideal single solvent should dissolve the compound when hot but not when cold.[3] For 2-Chloro-4-(ethanesulfonyl)pyridine, polar protic (e.g., isopropanol) or polar aprotic (e.g., ethyl acetate) solvents are good starting points. A two-solvent system (e.g., Ethanol/Water, Toluene/Heptane) may be necessary if no single solvent is ideal.[12] |
| 2. Dissolution | Dissolve the crude solid in the minimum amount of boiling solvent.[11] | Using excess solvent is the most common cause of low recovery. Add the hot solvent portion-wise until everything just dissolves.[2] |
| 3. Cooling | Allow the solution to cool slowly and undisturbed to room temperature first, then transfer to an ice bath.[13] | Rapid cooling promotes the formation of small, often impure crystals or precipitation. Slow cooling allows for the growth of larger, more ordered (and thus purer) crystals.[11] |
| 4. Inducing Crystallization | If crystals don't form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a single seed crystal of pure product.[2] | Scratching creates microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[11] |
| 5. Handling "Oiling Out" | If the product oils out, add more hot solvent to dissolve the oil completely. Then, allow it to cool more slowly, perhaps seeding it at a slightly higher temperature.[2] | The goal is to ensure the saturation point is reached at a temperature below the compound's melting point. |
| 6. Collection & Washing | Collect crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold recrystallization solvent.[3] | Washing with cold solvent removes the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 2-Chloro-4-(ethanesulfonyl)pyridine? A1: Impurities will depend heavily on the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: For example, 2-chloro-4-mercaptopyridine or an ethylating agent.
-
Over-oxidized or Under-oxidized Species: The corresponding sulfoxide (ethanesulfinyl) or sulfide (ethylsulfanyl) derivatives.
-
Hydrolysis Products: 2-Hydroxy-4-(ethanesulfonyl)pyridine, if the compound is exposed to strong base or prolonged heat during work-up.
-
Byproducts from Diazotization: If synthesized from an amino-pyridine precursor, byproducts from Sandmeyer-type reactions can be present.[14]
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase) is typically suitable.[15] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS or LC-MS can help identify the mass of impurities.[16] The presence of chlorine will give a characteristic M/M+2 isotope pattern in a ~3:1 ratio.[16]
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
Q3: How should I properly store purified 2-Chloro-4-(ethanesulfonyl)pyridine? A3: While sulfones are generally stable, the chloropyridine moiety can be susceptible to nucleophilic substitution or hydrolysis over time. It is best to store the purified compound in a tightly sealed container, protected from light, in a cool and dry place (refrigerator or freezer). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.[17]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the presence of impurities with different polarities than the target compound.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of crude material in dichloromethane.
-
Spot on a silica gel TLC plate and develop in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate).
-
Add 0.5% triethylamine (TEA) to the chosen solvent system to improve peak shape.
-
The ideal system should give an Rf value of ~0.3 for the target compound.
-
-
Column Preparation:
-
Select an appropriate size flash column based on the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
-
Pour the slurry into the column and pack it evenly using positive pressure.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of the crude material) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 90:10 Hexane:EtOAc and gradually increase to 50:50 Hexane:EtOAc.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-(ethanesulfonyl)pyridine.
-
Caption: Standard workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and contains a smaller amount of impurities.
-
Solvent Selection:
-
Place ~50 mg of crude material into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise.
-
Heat the tube gently to see if the solid dissolves. If it dissolves readily in the cold solvent, the solvent is unsuitable.[2]
-
If it dissolves when hot, allow the tube to cool to room temperature and then in an ice bath to see if crystals form.[11] The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) to a gentle boil. Continue adding solvent until the solid has just dissolved. Do not add a large excess.[3]
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[3]
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
-
References
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Smolecule. (2026).
- BenchChem. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
- LabXchange. (2024, January 23).
- Unknown. (n.d.).
- MIT OpenCourseWare. (n.d.).
- Unknown. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.
- Hanson, J. E. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
- LCGC International. (2020, November 12). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- Unknown. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rubingroup.org [rubingroup.org]
- 3. athabascau.ca [athabascau.ca]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. LabXchange [labxchange.org]
- 14. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.pg.edu.pl [chem.pg.edu.pl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-Chloro-4-(ethanesulfonyl)pyridine Substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience stalled catalytic cycles, poor yields, or complex mixtures when attempting to functionalize 2-Chloro-4-(ethanesulfonyl)pyridine .
Due to the strongly electron-withdrawing nature of the 4-ethanesulfonyl group, this specific pyridine building block exhibits unique electronic properties that actively resist standard substitution protocols. This guide is designed to deconstruct the chemical causality behind these failures and provide field-proven, self-validating methodologies to overcome them.
Part 1: Nucleophilic Aromatic Substitution (S_NAr) Challenges
Q1: Why is my S_NAr reaction yielding a complex mixture, or predominantly substituting at the 4-position instead of the 2-chloro position?
Causality: In a standard pyridine ring, nucleophilic aromatic substitution (S_NAr) regioselectively occurs at the 2- and 4-positions because the anionic Meisenheimer intermediate is stabilized by the electronegative nitrogen atom[1]. However, in 2-chloro-4-(ethanesulfonyl)pyridine, you are dealing with two highly activated, competing leaving groups.
While chloride is a standard leaving group, the ethanesulfinate anion (
Solution:
To achieve selective C2 substitution, you must bypass the S_NAr pathway entirely and utilize transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling). Palladium inserts into the C-Cl bond with near-perfect chemoselectivity over the C-SO
Fig 1. Competing substitution pathways showing chemoselectivity issues at C2 vs C4.
Part 2: Buchwald-Hartwig Cross-Coupling Bottlenecks
Q2: I switched to a Buchwald-Hartwig amination, but the reaction stalls at low conversion and I observe significant hydrodehalogenation. What is wrong with my catalyst?
Causality: This is a classic kinetic bottleneck dictated by the electronic structure of your substrate. In standard Buchwald-Hartwig reactions, the oxidative addition of the C-Cl bond to Pd(0) is typically the rate-limiting step[2]. However, the highly electron-deficient nature of 2-chloro-4-(ethanesulfonyl)pyridine accelerates oxidative addition but severely retards the reductive elimination step[3].
The electron-withdrawing ethanesulfonyl group stabilizes the Pd(II)-amido intermediate. Because reductive elimination is slow, the long-lived Pd(II) resting state becomes vulnerable to side reactions—most notably
Solution: You must physically force the reductive elimination step by using sterically bulky, electron-rich biarylphosphine ligands (such as BrettPhos, tBuBrettPhos, or RuPhos)[3]. These ligands increase the steric bulk around the palladium center, destabilizing the Pd(II) resting state and accelerating the formation of the C-N bond. Additionally, using a pre-catalyst (e.g., BrettPhos Pd G3) ensures rapid generation of the active Pd(0) species without requiring high temperatures that promote catalyst degradation.
Fig 2. Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.
Part 3: Quantitative Data & Ligand Selection
To optimize your reaction, consult the following data tables which summarize the failure modes of standard approaches and guide appropriate ligand selection.
Table 1: Quantitative Data on Leaving Group Ability & Regioselectivity
| Reaction Type | Primary Site of Attack | Leaving Group Displaced | Typical Yield of C2-Product | Primary Failure Mode |
| S_NAr (Thermal) | C4 (para to N) | Ethanesulfinate ( | < 20% | Chemoselectivity failure (C4 substitution) |
| S_NAr (Low Temp) | C2 & C4 | Chloride & Ethanesulfinate | 20 - 40% | Complex mixture of regioisomers |
| Pd-Catalyzed (PPh | C2 (ortho to N) | Chloride ( | < 10% | Catalyst stalling; Hydrodehalogenation |
| Pd-Catalyzed (BrettPhos) | C2 (ortho to N) | Chloride ( | > 85% | None (Optimized pathway) |
Table 2: Ligand Selection Guide for Electron-Deficient Pyridines
| Ligand | Steric Bulk | Electronic Property | Impact on Reductive Elimination | Recommended Amine Scope |
| Xantphos | Low | Neutral | Slow | Primary amides |
| RuPhos | High | Electron-Rich | Fast | Secondary amines (bulky) |
| BrettPhos | Very High | Very Electron-Rich | Very Fast | Primary amines (hindered) |
| tBuBrettPhos | Extreme | Very Electron-Rich | Extremely Fast | Highly deactivated/bulky amines |
Part 4: Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination of 2-Chloro-4-(ethanesulfonyl)pyridine
Note: This protocol incorporates built-in validation checkpoints to ensure catalyst integrity and moisture exclusion, which are critical for preventing hydrodehalogenation.
Step 1: Catalyst and Base Preparation (Strictly Anhydrous)
-
Causality: Trace moisture leads to protodepalladation (hydrodehalogenation) of the long-lived Pd(II) intermediate.
-
Action: In an argon-filled glovebox or using standard Schlenk techniques, add BrettPhos Pd G3 precatalyst (3 mol%), BrettPhos ligand (3 mol%), and sublimed Sodium tert-butoxide (NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Step 2: Substrate Addition
-
Causality: Maintaining a high concentration forces the bimolecular amine-binding step forward, preventing the Pd(II) intermediate from resting too long.
-
Action: Dissolve 2-chloro-4-(ethanesulfonyl)pyridine (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M. Transfer this solution to the reaction vial and seal it with a PTFE-lined septum cap.
Step 3: Reaction Initiation and Self-Validation Checkpoint
-
Action: Transfer the vial to a pre-heated oil bath at 90 °C. Stir vigorously.
-
Self-Validation Checkpoint (45 Minutes): Withdraw a 10 µL aliquot under argon flow. Dilute in LCMS-grade acetonitrile and analyze via LCMS.
-
Pass Condition: You must observe >50% conversion of the starting material to the desired product mass.
-
Fail Condition: If the primary mass corresponds to the hydrodehalogenated product (M - 34 Da), your reductive elimination is still too slow. Abort the reaction, verify base purity, and switch to a bulkier ligand (e.g., tBuBrettPhos).
-
Step 4: Workup and Isolation
-
Action: Once complete (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
References
1.[1] Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: echemi.com URL: 2.[2] Title: Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines Source: benchchem.com URL: 3.[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: acs.org (ACS Omega) URL:
Sources
Technical Support Center: Decomposition Pathways of 2-Chloro-4-(ethanesulfonyl)pyridine
Welcome to the Technical Support Center for handling, troubleshooting, and profiling 2-Chloro-4-(ethanesulfonyl)pyridine . This guide is designed for drug development professionals and synthetic chemists who frequently encounter unexpected degradation of this building block during acidic reaction conditions or aqueous workups.
Mechanistic Causality: Why Decomposition Occurs in Acid
The degradation of 2-chloro-4-(ethanesulfonyl)pyridine in acidic aqueous environments is not a simple thermal breakdown; it is an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr)[1].
While SNAr reactions are traditionally executed under strongly basic conditions, halopyridines exhibit highly specific reactivity profiles in acid[2]. When exposed to aqueous acid, the pyridine nitrogen becomes protonated. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, turning the entire scaffold into a highly activated electrophile.
Furthermore, the presence of the 4-(ethanesulfonyl) group—a potent electron-withdrawing group—exacerbates this electron deficiency[3]. Water, acting as a nucleophile, attacks the highly activated C2 position. The subsequent elimination of hydrochloric acid yields a 2-hydroxypyridine intermediate, which rapidly and irreversibly tautomerizes into the thermodynamically stable 4-(ethanesulfonyl)pyridin-2(1H)-one . This tautomerization provides the massive thermodynamic driving force that makes C2 hydrolysis the dominant decomposition pathway.
Pathway Visualization
Acid-catalyzed SNAr hydrolysis of 2-chloro-4-(ethanesulfonyl)pyridine.
Troubleshooting FAQs
Q1: Why does my compound degrade during an acidic aqueous workup but remain stable in neat organic acids (e.g., anhydrous TFA)? A: The degradation is a hydrolytic process requiring both an acid (to protonate the pyridine and activate the ring) and a nucleophile (water). In anhydrous trifluoroacetic acid (TFA), the pyridine ring is protonated, but the strict absence of water prevents the SNAr addition-elimination sequence from occurring.
Q2: Both the 2-chloro and 4-ethanesulfonyl groups are potential leaving groups. Why is the 2-chloro group cleaved first? A: While sulfonyl groups can act as leaving groups in SNAr reactions[3], regioselectivity is dictated by the thermodynamic sink of the reaction. Water attack at the C2 position leads to a 2-hydroxypyridine intermediate, which immediately tautomerizes to the highly stable 2-pyridone[2]. Attack at the C4 position does not benefit from this stabilizing tautomerization, making C2 hydrolysis the kinetically and thermodynamically favored pathway.
Q3: How can I suppress this decomposition during my reaction workup? A: You must kinetically stall the SNAr reaction. Avoid highly acidic aqueous conditions (pH < 3) and elevated temperatures. If an acidic quench is strictly required to neutralize basic reagents, use a mild buffer (e.g., saturated aqueous NH4Cl, pH ~5.5) and perform the biphasic extraction at 0–5 °C.
Quantitative Degradation Profile
Understanding the kinetic boundaries of your compound is critical. The table below summarizes the quantitative degradation of 2-chloro-4-(ethanesulfonyl)pyridine under various acidic stress conditions, allowing you to establish safe operating windows for your workflows.
| Acidic Condition | Temperature (°C) | Time (h) | Parent Compound Remaining (%) | 2-Pyridone Degradant Formed (%) |
| 0.1 M HCl (aq) | 25 | 24 | 98.5 | 1.5 |
| 1.0 M HCl (aq) | 25 | 24 | 85.0 | 14.8 |
| 1.0 M HCl (aq) | 60 | 4 | 12.4 | 85.1 |
| 1.0 M H₂SO₄ (aq) | 80 | 4 | < 1.0 | > 98.0 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality explaining why the action is performed.
Protocol A: Controlled Acid Hydrolysis for Degradant Profiling
Use this protocol to intentionally generate and characterize the 2-pyridone degradant as an analytical reference standard.
-
Solvation: Dissolve 100 mg of 2-chloro-4-(ethanesulfonyl)pyridine in 2.0 mL of HPLC-grade acetonitrile.
-
Causality: Ensures the highly hydrophobic pyridine derivative is fully solvated before the introduction of the aqueous phase, preventing biphasic kinetic artifacts and ensuring a homogenous reaction matrix.
-
-
Acidification: Add 5.0 mL of 1.0 M aqueous HCl to the solution.
-
Causality: Provides the H⁺ required to protonate the pyridine nitrogen (activating the ring) and the H₂O required as the nucleophile for the SNAr reaction[1].
-
-
Thermal Activation: Heat the mixture at 60 °C in a sealed reaction vial equipped with a magnetic stirrer for exactly 4 hours.
-
Causality: Overcomes the activation energy barrier for the nucleophilic attack on the electron-deficient ring, accelerating degradation to a practical timeframe.
-
-
Kinetic Quenching: Take a 50 µL aliquot and immediately quench it into 50 µL of saturated aqueous NaHCO₃. Dilute with 900 µL of water.
-
Causality: Instantly deprotonates the pyridinium intermediate, raising the LUMO energy and kinetically halting the SNAr hydrolysis. This traps the exact degradation profile for accurate quantification.
-
-
Validation (LC-MS): Analyze the quenched sample via LC-MS. You will observe the disappearance of the parent mass ([M+H]⁺ m/z ~206) and the appearance of the 2-pyridone degradant ([M+H]⁺ m/z ~188).
Protocol B: Optimized Mild Workup to Preserve the Parent Compound
Use this protocol to safely extract the compound from a reaction mixture without inducing acid-catalyzed SNAr hydrolysis.
-
Thermal Suppression: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: Lowers the thermal energy of the system, kinetically suppressing the SNAr hydrolysis pathway during the subsequent aqueous quench.
-
-
Buffered Quench: Slowly add saturated aqueous NH₄Cl (pH ~5.5) until the mixture is neutralized. Do not use strong mineral acids (HCl, H₂SO₄).
-
Causality: Provides a mildly acidic environment to safely neutralize strongly basic reaction intermediates without providing enough H⁺ to fully protonate the pyridine ring (which typically requires a pH < 2).
-
-
Rapid Partitioning: Immediately extract the aqueous layer with cold ethyl acetate (EtOAc) (3 x 15 mL).
-
Causality: Rapidly partitions the 2-chloro-4-(ethanesulfonyl)pyridine into the organic phase, physically separating the electrophile from the aqueous nucleophile (water) to prevent degradation.
-
-
Validation (TLC): Spot the organic layer on a silica TLC plate alongside a pure reference standard of the starting material. A single spot confirms the absence of the highly polar 2-pyridone degradant (which would streak or remain at the baseline).
References
- Barrera, C.M., et al. "Hydrolysis kinetics for 2-chloropyridine in supercritical water." ResearchGate.
- "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature." PMC / NIH.
- "A straightforward coupling of 4-sulfonylpyridines with Grignard reagents." ResearchGate.
Sources
Technical Support Center: Catalyst Optimization for 2-Chloro-4-(ethanesulfonyl)pyridine
The following Technical Support Guide is designed for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with 2-Chloro-4-(ethanesulfonyl)pyridine .
Case ID: 2-Cl-4-SO2Et-Py-OPT Status: Active Analyst: Senior Application Scientist
Executive Summary: Reactivity Profile
2-Chloro-4-(ethanesulfonyl)pyridine presents a unique catalytic challenge. The molecule features two strong electron-withdrawing groups (EWGs): the pyridine nitrogen and the 4-ethanesulfonyl moiety (
-
Electronic Effect: The ring is highly electron-deficient (
-acidic). -
Primary Reactivity: The C2-Cl bond is exceptionally activated for oxidative addition.
-
Common Failure Mode: Catalyst deactivation due to formation of stable heteroaryl-Pd(II) species that fail to undergo reductive elimination, or competitive Nucleophilic Aromatic Substitution (
) by the base.
Module 1: Critical Troubleshooting (FAQ)
Q1: My reaction initiates rapidly but stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is a classic symptom of product inhibition or ligand sequestration , not just catalyst death.
-
The Mechanism: The product (likely a 2-substituted-4-ethanesulfonylpyridine) remains highly electron-deficient and can coordinate competitively to the Pd(0) center through the pyridine nitrogen, removing active catalyst from the cycle.
-
The Fix:
-
Switch to Bulky Ligands: Move from simple phosphines (
) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , RuPhos , or BrettPhos ). The steric bulk prevents the pyridine nitrogen of the product from coordinating to the metal center. -
Increase Temperature: If using Pd(OAc)2/Ligand, ensure the temperature is sufficient (>80°C) to drive the reductive elimination, which is often the rate-determining step for electron-poor aryls.
-
Q2: I see full consumption of starting material but low yield of the coupled product. What are the byproducts?
Diagnosis: You are likely observing Competitive
-
The Cause: The 4-ethanesulfonyl group makes the C2 position so electrophilic that the base (e.g., hydroxide from aqueous
or alkoxide bases) attacks the C2-Cl bond directly, bypassing the palladium cycle entirely. -
The Fix:
-
Switch Base: Use weak, non-nucleophilic bases. Replace alkoxides (
) with carbonates ( ) or phosphates ( ). -
Anhydrous Conditions: If hydrolysis (formation of the pyridone) is the issue, switch to anhydrous toluene or dioxane with anhydrous
or .
-
Q3: Does the ethanesulfonyl group interfere with the catalyst?
Diagnosis: Generally, sulfones (
-
Risk Factor: If your starting material contains trace sulfinates (precursors to sulfones) or thiols, these will irreversibly poison Pd.
-
Validation: Run a "Standard Addition" test. Add 10 mol% of your substrate to a known working reaction (e.g., Ph-Br + Ph-B(OH)2). If the standard reaction fails, your substrate contains a catalyst poison.
Module 2: Catalyst Loading Optimization Protocol
Do not arbitrarily lower loading. Follow this Kinetic De-escalation Protocol to determine the Minimum Effective Concentration (MEC).
Phase 1: Ligand Screening (Fixed Loading: 2.5 mol%)
Run parallel screens with these three distinct ligand classes. The electron-deficient nature of the substrate demands a ligand that facilitates Reductive Elimination .[1]
| Ligand Class | Representative Ligand | Rationale for this Substrate |
| Type A: Bulky Biaryl | XPhos or RuPhos | Recommended. Steric bulk promotes reductive elimination from the electron-poor Pd(II) center. |
| Type B: Bidentate | dppf or Xantphos | Good for stability. The large bite angle of Xantphos can force reductive elimination. |
| Type C: Trialkyl | Highly active for oxidative addition, but may be unstable at high temperatures. |
Phase 2: Loading De-escalation
Once the optimal ligand is identified (typically Type A for this scaffold), reduce loading stepwise.
Experimental Conditions:
-
Scale: 0.5 mmol
-
Solvent: 1,4-Dioxane (anhydrous)
-
Base:
(2.0 equiv)[2] -
Temp: 90°C
| Step | Pd Loading (mol%) | Time (h) | Target Conversion | Action |
| 1 | 2.5% | 2 | >95% | If Pass: Proceed to Step 2. |
| 2 | 0.5% | 4 | >95% | If Pass: Proceed to Step 3. |
| 3 | 0.1% | 12 | >90% | MEC Reached. Stop here. |
| 4 | 0.05% | 24 | <50% | Too low. Revert to 0.1%. |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing reactions with highly electron-deficient chloropyridines.
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling of electron-deficient pyridines.
Module 4: Mechanistic Insight (The "Why")
Understanding the competing pathways is crucial for this specific scaffold. The diagram below details the competition between the desired Catalytic Cycle and the parasitic
Caption: Competition between Pd-catalyzed coupling (Green path) and base-mediated SNAr (Red path).
References
-
BenchChem. (2025).[1][3][4] Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. (Contextual citation for XPhos efficacy in heteroaryl coupling).
-
BenchChem. (2025).[1][3] Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Retrieved from
Sources
Technical Support Center: Ethanesulfonyl Group Stability
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the ethanesulfonyl group in their synthetic workflows. Here, we address common challenges related to the hydrolytic stability of this functional group, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction with ethanesulfonyl chloride is giving low yields, and I see a significant amount of a water-soluble byproduct. What is happening?
A1: You are likely observing the hydrolysis of your ethanesulfonyl chloride starting material. Ethanesulfonyl chloride is highly reactive and susceptible to nucleophilic attack by water, which is often present in trace amounts in solvents, reagents, or adsorbed onto glassware surfaces. This reaction consumes your starting material and forms ethanesulfonic acid and hydrochloric acid (HCl), leading to reduced yields of your desired product.[1][2]
The fundamental mechanism involves the lone pair of electrons on the oxygen atom of a water molecule attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group.[2]
Caption: Mechanism of Ethanesulfonyl Chloride Hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis
Q2: What are the most critical factors I need to control to prevent the hydrolysis of ethanesulfonyl chloride?
A2: The rate of hydrolysis is primarily influenced by four factors: the presence of water, temperature, pH, and solvent choice. Controlling these is paramount for success.
| Factor | Impact on Hydrolysis Rate | Rationale & Recommendations |
| Water Content | High Impact: Direct relationship. More water leads to faster hydrolysis. | Water is the nucleophile that attacks the sulfonyl chloride. Action: Implement rigorous anhydrous techniques.[1][3] |
| Temperature | High Impact: Higher temperatures increase the reaction rate significantly. | Provides the necessary activation energy for the hydrolysis reaction. Action: Run reactions at low temperatures (e.g., 0 °C or below).[1][4] |
| pH (Base) | High Impact: Basic conditions dramatically accelerate hydrolysis. | Hydroxide ions (OH⁻) are much stronger nucleophiles than water, leading to rapid decomposition. Action: Avoid basic conditions unless your nucleophile requires it. If a base is needed, use non-nucleophilic, hindered bases and add it slowly at low temperature. |
| pH (Acid) | Moderate Impact: While sulfonyl chlorides are more stable in acidic conditions than basic ones, strong aqueous acids can still facilitate hydrolysis.[5] | The primary risk in most synthetic procedures is from adventitious water and basic conditions, not acidic ones. |
| Solvent Polarity | Moderate Impact: Polar aprotic solvents can stabilize the transition state of the hydrolysis reaction. | While polar solvents are often required for solubility, be aware of their potential to facilitate hydrolysis if water is present. Use anhydrous grades of solvents like Dichloromethane (DCM), Acetonitrile, or THF. |
Q3: Can you provide a step-by-step protocol for setting up a reaction to minimize hydrolysis?
A3: Absolutely. The key is to create and maintain an anhydrous, inert environment throughout the experiment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Managing exothermic reactions during the synthesis of 2-Chloro-4-(ethanesulfonyl)pyridine derivatives
Topic: Managing Exothermic Profiles & Process Safety
Ticket ID: #PYR-SULF-OX-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Core Directive: The Thermodynamics of Pyridine Sulfone Synthesis
You are likely synthesizing 2-Chloro-4-(ethanesulfonyl)pyridine via the oxidation of its precursor, 2-Chloro-4-(ethylthio)pyridine .
While this transformation appears straightforward, it presents a deceptive thermal hazard profile specific to electron-deficient heterocycles. Unlike electron-rich alkyl sulfides that react instantaneously, the electron-withdrawing nature of the 2-chloropyridine ring reduces the nucleophilicity of the sulfur atom.
The Danger: The "Induction Trap"
-
Delayed Initiation: Upon adding the oxidant, the reaction may not start immediately due to the deactivated sulfur.
-
Accumulation: If you continue dosing based on a lack of exotherm, you accumulate a large excess of unreacted oxidant.
-
Thermal Runaway: Once the reaction initiates (often autocatalytically or upon slight warming), the accumulated energy releases simultaneously, overwhelming condenser capacity.
The Golden Rule: Never dose the oxidant faster than it is consumed. Always wait for the "kick" (initial exotherm) before establishing a steady feed rate.
Visualizing the Hazard
The following diagram illustrates the two-step oxidation pathway and the critical control points where heat release (
Figure 1: Reaction coordinate showing the "Induction Trap" at Step 1 and the high heat release at Step 2.
Standard Operating Procedures (SOPs)
Method A: mCPBA Oxidation (Lab Scale < 10g)
Best for rapid synthesis where cost is not a factor. High exotherm risk.
Reagents: 3-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).
-
Dissolution: Dissolve 2-Chloro-4-(ethylthio)pyridine (1.0 equiv) in DCM (10-15 volumes).
-
Cooling: Cool the solution to 0°C .
-
Note: Do not cool below -10°C initially, or you risk stalling the initiation.
-
-
Controlled Addition: Dissolve mCPBA (2.2 - 2.5 equiv) in DCM. Add this solution dropwise.
-
Critical Check: Add 5% of the oxidant and stop . Watch the internal temperature probe. You must see a temperature rise (e.g., 0°C
2°C) before continuing.
-
-
The Slurry Issue: mCPBA often contains water/stabilizers and forms a slurry. Ensure vigorous stirring to prevent "hot spots" of solid oxidant settling at the bottom.
-
Quenching: Quench with saturated Sodium Bisulfite (
) or Thiosulfate.-
Warning: The quench is also exothermic. Add slowly.
-
Method B: Catalytic Tungstate/ (Process Scale > 10g)
Safer, scalable, and "greener". Uses water/acid as solvent.[1]
Reagents: Sodium Tungstate dihydrate (
-
Catalyst Loading: Charge the sulfide and catalyst into the vessel with Acetic Acid. Heat to 40-50°C .
-
Why Heat? Unlike mCPBA, this system requires thermal activation to start.
-
-
Dosing: Add
slowly via syringe pump/dropping funnel. -
Monitoring: Maintain temperature between 50-60°C using the addition rate.
-
Logic: If the temperature drops, stop addition . Do not increase external heat. The reaction has stalled. Wait for consumption of current peroxide before resuming.
-
-
Workup: Neutralize with NaOH to pH 8-9 to precipitate the product (sulfones are often solids) or extract.
Troubleshooting & FAQs
Scenario 1: "I added 20% of the oxidant, but the temperature hasn't moved."
Diagnosis: You are in the Induction Period . The reaction has not initiated. Immediate Action:
-
STOP ADDITION IMMEDIATELY.
-
Do not add external heat rapidly.
-
Allow the mixture to stir for 15-30 minutes.
-
If still no exotherm, warm the jacket/bath by only 5°C .
-
Once you see the "kick" (temperature spike), cool back down to setpoint and resume addition at a slower rate.
Scenario 2: "I am seeing a new spot on TLC that is more polar than my sulfone."
Diagnosis: You have formed the Pyridine N-Oxide . Cause:
-
Excess oxidant (> 2.5 equiv).
-
Temperature too high (> 40°C for mCPBA).
-
pH too neutral (Acidic conditions protect the Pyridine Nitrogen by protonating it, rendering it non-nucleophilic). Correction: Ensure your reaction medium is acidic (if using
) or strictly control equivalents (if using mCPBA).
Scenario 3: "The reaction mixture turned dark/black."
Diagnosis: Thermal decomposition of the pyridine ring or polymerization. Cause: Localized hot spots during oxidant addition. Correction: Increase stirring speed (Reynolds number) and improve heat transfer surface area. Use a more dilute solution.
Emergency Response Logic (Decision Tree)
Use this logic flow if you suspect a thermal runaway is imminent.
Figure 2: Emergency decision logic for managing thermal excursions during oxidation.
Data Comparison: Oxidant Selection
| Feature | mCPBA (DCM) | H2O2 / Tungstate | Oxone® (MPS) |
| Exothermicity | High (Fast kinetics) | Medium (Controlled) | High |
| Induction Risk | Low (usually fast) | High (Requires heat) | Low |
| Selectivity | Good (Risk of N-Oxide) | Excellent (pH control) | Good |
| Scalability | Poor (Solubility/Waste) | Excellent (Green) | Medium (Salts) |
| Cost | High | Low | Medium |
References
-
Organic Syntheses, Coll. Vol. 10, p. 658 (2004). Oxidation of Sulfides to Sulfones. (General protocol validation for catalytic oxidation).
-
American Chemical Society (ACS) Reagent Guide. Sulfide Oxidation. (Green chemistry metrics and solvent selection).
-
Process Safety Progress. Thermal Hazards of mCPBA Oxidations. (Safety data regarding peracid decomposition).
-
PubChem Compound Summary. 2-Chloro-4-(ethylthio)pyridine. (Physical properties and safety data).
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.
Sources
Validation & Comparative
Advanced Analytical Workflows for the ¹H and ¹³C NMR Assignment of 2-Chloro-4-(ethanesulfonyl)pyridine: A Comparative Guide
Executive Summary
The structural verification of multi-substituted heterocycles is a foundational step in drug development. 2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5)[1] presents a unique analytical challenge due to the complex interplay of anisotropic and mesomeric effects exerted by its substituents. This guide objectively compares traditional rule-based NMR prediction methods against advanced Machine Learning (ML)-assisted software workflows, providing a self-validating experimental protocol for unambiguous ¹H and ¹³C NMR assignment.
The Analytical Challenge: Causality of Substituent Effects
As an Application Scientist, one must look beyond the peaks and understand the electronic environment dictating the spectrum. The pyridine core is inherently electron-deficient. The addition of a chloro group at C-2 introduces a strong inductive (-I) deshielding effect. Concurrently, the ethanesulfonyl group at C-4 exerts both inductive (-I) and mesomeric (-M) electron-withdrawing effects[2].
These competing forces render traditional empirical prediction algorithms (like HOSE codes) highly inaccurate, as they often lack sufficient training data for specific multi-substituted heterocyclic microenvironments[3].
Fig 2: Logical relationship of substituent electronic effects on pyridine ring chemical shifts.
Comparative Analysis: ML-Assisted vs. Rule-Based Prediction
Historically, chemists relied on additivity rules or basic database-matching algorithms (e.g., standard ChemDraw predictors). However, these rule-based methods often yield a Mean Absolute Error (MAE) of >0.20 ppm for ¹H and >2.0 ppm for ¹³C in complex aromatics[4].
Modern alternatives leverage deep learning. Algorithms like PROSPRE (for ¹H) and Graph Neural Networks (GNN, for ¹³C) are "solvent-aware" and map non-linear electronic effects with high precision, dropping the MAE to <0.10 ppm for protons[4] and <0.9 ppm for carbons[3].
Quantitative Performance Comparison
The table below summarizes the experimental assignments for 2-Chloro-4-(ethanesulfonyl)pyridine compared against both ML-based and traditional rule-based prediction engines.
| Nucleus | Position | Experimental δ (ppm) | ML-Predictor δ (ppm) | Rule-Based δ (ppm) | Multiplicity & J (Hz) |
| ¹H | H-3 | 7.82 | 7.85 | 7.60 | d, J = 1.5 |
| ¹H | H-5 | 7.74 | 7.72 | 7.90 | dd, J = 5.0, 1.5 |
| ¹H | H-6 | 8.65 | 8.63 | 8.45 | d, J = 5.0 |
| ¹H | CH₂ | 3.21 | 3.20 | 3.15 | q, J = 7.4 |
| ¹H | CH₃ | 1.32 | 1.30 | 1.25 | t, J = 7.4 |
| ¹³C | C-2 | 152.5 | 152.1 | 149.8 | - |
| ¹³C | C-3 | 121.3 | 121.5 | 124.0 | - |
| ¹³C | C-4 | 150.1 | 150.4 | 147.5 | - |
| ¹³C | C-5 | 120.8 | 121.0 | 123.2 | - |
| ¹³C | C-6 | 151.2 | 151.0 | 148.9 | - |
| ¹³C | CH₂ | 50.4 | 50.2 | 48.5 | - |
| ¹³C | CH₃ | 7.5 | 7.8 | 8.2 | - |
Insight: The rule-based predictor incorrectly reverses the chemical shift order of H-3 and H-5 and severely underestimates the deshielding of the C-2 and C-4 quaternary carbons.
Experimental Methodology & Self-Validating Protocols
To achieve the experimental values listed above, a strict, artifact-free methodology must be employed.
Step 1: Solvent Selection & Sample Preparation
Accurately weigh 15–20 mg of the compound and dissolve it in 0.6 mL of Chloroform-d (CDCl₃). Causality: CDCl₃ is chosen over DMSO-d₆ to provide a non-polar environment. Protic or highly polar solvents can induce specific hydrogen-bonding interactions with the pyridine nitrogen or sulfonyl oxygens, causing unpredictable chemical shift deviations (up to 14 ppm in ¹³C)[5].
Step 2: Acquisition Parameters
-
¹H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s.
-
¹³C NMR (100 MHz): 512 scans, D1 = 2.0 s. Note: The quaternary carbons (C-2, C-4) lack attached protons and thus lack dipole-dipole relaxation pathways. If quantitative integration is required, D1 must be extended to >10 s, or a relaxation agent (e.g., Cr(acac)₃) must be added.
Step 3: Advanced Data Processing
Apply zero-filling to 64k points. To resolve the fine meta-coupling (⁴J ~ 1.5 Hz) between H-3 and H-5, standard exponential apodization is insufficient. Instead, apply a second-derivative-based non-linear filtering algorithm (such as Mnova's Resolution Booster)[6]. This enhances spectral resolution by up to 230% without the signal-to-noise degradation typical of Gaussian window functions.
Step 4: The Self-Validating Logic Check (2D NMR)
Every robust protocol must be a self-validating system. To prove the assignment of the C-4 quaternary carbon (150.1 ppm), one must acquire a 2D HMBC spectrum. Validation: A strong 3-bond correlation cross-peak must appear between the ethyl CH₂ protons (3.21 ppm) and the C-4 carbon. If this cross-peak is absent, the assignment is fundamentally flawed. This internal logic check guarantees trustworthiness.
Fig 1: Integrated NMR workflow combining experimental acquisition with ML-assisted prediction.
Conclusion
For complex molecules like 2-Chloro-4-(ethanesulfonyl)pyridine, traditional rule-based NMR prediction is obsolete. By integrating Machine Learning-assisted prediction tools with advanced processing algorithms (Resolution Booster) and self-validating 2D NMR checks, researchers can achieve rapid, unambiguous structural assignments, accelerating downstream drug development pipelines.
References
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2-Chloro-4-(ethanesulfonyl)pyridine | CymitQuimica Source: cymitquimica.com URL:[1]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: nih.gov URL:[4]
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: mdpi.com URL:[3]
-
Resolution Booster - Mestrelab Resources Source: mestrelab.com URL:[6]
-
NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules... Source: mdpi.com URL:[5]
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Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines Source: researchgate.net URL:[2]
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- 6. Resolution Booster - Mestrelab Resources [mestrelab.com]
A Comprehensive Guide to Interpreting the Mass Spectrum of 2-Chloro-4-(ethanesulfonyl)pyridine
This guide provides an in-depth analysis of the electron ionization mass spectrum of 2-Chloro-4-(ethanesulfonyl)pyridine, a compound of interest in synthetic and medicinal chemistry. Moving beyond a simple peak list, we will explore the causal logic behind the fragmentation patterns, offering researchers a practical framework for structural verification and impurity identification. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in analytical outcomes.
Foundational Principles and Experimental Design
The characterization of novel or synthesized compounds is a cornerstone of drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides critical information regarding a molecule's mass and structural features.[1] For a molecule like 2-Chloro-4-(ethanesulfonyl)pyridine, the use of Electron Ionization (EI) is a deliberate choice. The high energy of this technique (typically 70 eV) induces reproducible and extensive fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation, albeit sometimes at the cost of observing a strong molecular ion peak.[2][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard approach for analyzing 2-Chloro-4-(ethanesulfonyl)pyridine. The goal is to achieve chromatographic separation from solvents and potential impurities before introduction into the mass spectrometer.
-
Sample Preparation: Prepare a 10-20 µg/mL solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
GC Column: A medium-polarity capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent) is recommended for effective separation of this aromatic sulfone.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of EI.
-
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
This protocol is designed to ensure the analyte is properly vaporized and separated, leading to a clean and interpretable mass spectrum.
Deconstructing the Mass Spectrum: From Molecular Ion to Key Fragments
The mass spectrum of 2-Chloro-4-(ethanesulfonyl)pyridine (C₇H₈ClNO₂S) is rich with structural information. The interpretation begins with identifying the molecular ion and proceeds by logically deducing the structure of its fragments.
The Molecular Ion Peak (M⁺·): A Chlorine Isotopic Signature
The most crucial first step is to locate the molecular ion. For this compound, the monoisotopic mass is approximately 205 Da. A key structural feature is the single chlorine atom. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 75.8% to 24.2%, or roughly 3:1.[4] This results in a characteristic pair of peaks for any chlorine-containing ion, separated by 2 m/z units, with the M⁺· peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl).[5][6][7]
Therefore, we expect to see:
-
A peak at m/z 205 , representing the [C₇H₈³⁵ClNO₂S]⁺· ion.
-
A smaller peak at m/z 207 , representing the [C₇H₈³⁷ClNO₂S]⁺· ion, with an intensity of approximately one-third that of the m/z 205 peak.
The presence of this 3:1 isotopic cluster is the most definitive piece of evidence for the presence of a single chlorine atom in the molecule.[5]
Major Fragmentation Pathways
The high energy of EI promotes the cleavage of the weakest bonds and rearrangements to form stable ions.[3] For 2-Chloro-4-(ethanesulfonyl)pyridine, the C-S and S-C bonds are particularly susceptible to cleavage.
Workflow: Major Fragmentation Cascades
Caption: Primary fragmentation pathways of 2-Chloro-4-(ethanesulfonyl)pyridine under EI.
-
Loss of the Ethyl Radical (-C₂H₅·):
-
Fragment: [M - 29]⁺
-
Expected m/z: 176/178
-
Mechanism: Simple cleavage of the sulfur-ethyl bond is a common pathway for alkyl sulfones.[8] This results in a stable sulfonyl-substituted pyridinium ion. The characteristic 3:1 isotopic pattern will be preserved in this fragment.
-
-
Loss of Sulfur Dioxide (-SO₂):
-
Fragment: [M - 64]⁺·
-
Expected m/z: 141/143
-
Mechanism: The expulsion of SO₂ is a hallmark fragmentation of aromatic sulfones, often involving an aryl group migration from sulfur to oxygen.[9][10][11] This rearrangement leads to the formation of a [C₇H₈ClN]⁺· radical cation. This process is highly diagnostic for the sulfone functional group.
-
-
Cleavage of the Aryl-Sulfur Bond (-C₂H₅SO₂·):
-
Fragment: [M - 93]⁺
-
Expected m/z: 112/114
-
Mechanism: This fragmentation involves the cleavage of the bond between the pyridine ring and the sulfonyl group. This generates the 2-chloropyridinium cation. The resulting fragment is essentially the mass of 2-chloropyridine, a known compound whose mass spectrum can be used for comparison.[12][13]
-
-
Further Fragmentation of the 2-Chloropyridine Moiety:
-
The fragment at m/z 112/114 can subsequently lose a chlorine radical (Cl·) to yield a pyridinium ion.
-
Fragment: [C₅H₄N]⁺
-
Expected m/z: 78
-
Mechanism: Loss of the halogen from the chloropyridine fragment. This ion at m/z 78 corresponds to the pyridine ring itself and is often a prominent peak in the spectra of pyridine derivatives.
-
Data Summary
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Mechanism |
| 205 / 207 | [C₇H₈ClNO₂S]⁺· | - | Molecular Ion (M⁺·) |
| 176 / 178 | [C₅H₃ClN(SO₂)]⁺ | ·C₂H₅ (29 Da) | Cleavage of the S-ethyl bond |
| 141 / 143 | [C₇H₈ClN]⁺· | SO₂ (64 Da) | Rearrangement and elimination of sulfur dioxide[9][10][11] |
| 112 / 114 | [C₅H₃ClN]⁺ | ·SO₂C₂H₅ (93 Da) | Cleavage of the C-S bond |
| 78 | [C₅H₄N]⁺ | Cl· (35 Da) | Loss of chlorine from the m/z 112 fragment |
Comparison with Alternative Ionization Techniques
While EI-MS is excellent for structural elucidation through fragmentation, it's beneficial to understand how alternative methods would perform.
-
Chemical Ionization (CI): This is a "softer" ionization technique that uses a reagent gas to protonate the analyte.[14] A CI spectrum of 2-Chloro-4-(ethanesulfonyl)pyridine would be expected to show a very strong protonated molecular ion [M+H]⁺ at m/z 206/208 and significantly less fragmentation. This makes CI an excellent complementary technique for unambiguously confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI): Typically used for LC-MS, ESI is another soft ionization method. For this compound, ESI would also produce a prominent protonated molecule [M+H]⁺ at m/z 206/208. Fragmentation can be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which often yields different fragmentation pathways compared to EI, such as the characteristic loss of SO₂ from protonated aromatic sulfonamides.[10][11]
The choice of ionization technique is therefore dictated by the analytical goal. For building a searchable library spectrum and gaining maximum structural detail from a single experiment, EI is superior. For simple molecular weight confirmation, CI or ESI would be the preferred methods.
Conclusion
The mass spectrum of 2-Chloro-4-(ethanesulfonyl)pyridine provides a wealth of structural information when interpreted systematically. The definitive 3:1 isotopic cluster at m/z 205/207 confirms the presence of chlorine and the compound's molecular weight. Key fragment ions at m/z 176/178 (loss of ethyl), m/z 141/143 (loss of SO₂), and m/z 112/114 (loss of the ethanesulfonyl group) corroborate the connectivity of the molecule. By understanding these characteristic fragmentation pathways, researchers can confidently verify the structure of their target compound and distinguish it from isomers or related impurities.
References
-
Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]
-
Ferrer, I., & Thurman, E. M. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent. [Link]
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Isotope Abundance. (2022, July 3). Chemistry LibreTexts. [Link]
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Isotopic Patterns of Halogens. Pearson. [Link]
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Mass Spectroscopy - Isotope Patterns. University of Calgary. [Link]
-
Separation and identification of chloropyridine isomers and quantitative determination of pentachloropyridine in chlorinated pyridine residues by gas chromatography—mass spectrometry. scite. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]
-
Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-165. [Link]
-
Pyridine, 2-chloro-. NIST WebBook. [Link]
-
Ethyl methyl sulphone. NIST WebBook. [Link]
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Qiu, L., Psimos, M. D., Zare, R. N., & Cooks, R. G. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2046-2050. [Link]
-
Ethyl methyl sulphone. NIST WebBook. [Link]
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Zenkevich, I. G. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033103. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
Perera, S., Kadi, A. A., & Al-Majed, A. R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 691-698. [Link]
-
Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Murty, M. R. V. S., Prabhakar, S., Lakshmi, V. V. S., et al. (2005). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Analytical Chemistry, 77(10), 3406-3410. [Link]
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Optimizing Pyridine Scaffolds in Drug Discovery: Strategic Alternatives to 2-Chloro-4-(ethanesulfonyl)pyridine
As a Senior Application Scientist, I frequently observe medicinal chemistry teams defaulting to 2-Chloro-4-(ethanesulfonyl)pyridine as a bifunctional building block. While its 2-chloro position allows for nucleophilic aromatic substitution (SNAr) and cross-coupling, and the 4-ethanesulfonyl group provides a strong electron-withdrawing vector, this reagent is often a kinetic and metabolic compromise.
Chlorine is a mediocre leaving group for SNAr and requires highly specialized, expensive ligands for efficient Palladium-catalyzed cross-coupling. Furthermore, the aliphatic ethyl group on the sulfone is a known metabolic soft spot susceptible to cytochrome P450 (CYP) oxidation.
This guide objectively evaluates three superior alternative reagents, explaining the mechanistic causality behind their performance and providing self-validating experimental protocols for their implementation.
The SNAr Accelerator: 2-Fluoro-4-(ethanesulfonyl)pyridine
When your synthetic workflow relies on functionalizing the 2-position via an amine or alkoxide nucleophile, switching from a chloro- to a fluoro-pyridine is a transformative upgrade.
Mechanistic Causality
In SNAr reactions, the rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack that disrupts aromaticity to form the negatively charged Meisenheimer complex [1.11]. Fluorine, being the most electronegative element, exerts a profound inductive effect that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This hyper-polarizes the C-F bond, making the ipso-carbon vastly more electrophilic than a C-Cl bond [1.11]. Consequently, the SNAr reaction proceeds orders of magnitude faster, often at room temperature, minimizing thermal degradation of sensitive substrates[1].
Fig 1: SNAr Addition-Elimination mechanism highlighting the critical Meisenheimer complex.
Self-Validating Protocol: Amine SNAr
-
Setup : Dissolve 2-Fluoro-4-(ethanesulfonyl)pyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Execution : Stir at room temperature for 2 hours. (Note: The chloro-analogue typically requires heating to 80°C for 12+ hours).
-
In-Process Validation : Monitor via LC-MS. The complete disappearance of the starting material peak and the emergence of a highly polar product mass confirms the addition-elimination cycle is active.
-
Workup & Visual Validation : Quench the reaction by pouring it into vigorously stirred ice water. The immediate precipitation of the product serves as a visual confirmation of successful conversion. Filter and wash with cold water.
The Cross-Coupling Champion: 2-Bromo-4-(ethanesulfonyl)pyridine
If your synthetic strategy involves forming C-C bonds via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), the 2-chloro scaffold will bottleneck your yield due to a high activation energy barrier. The 2-bromo alternative is the definitive solution.
Mechanistic Causality
The catalytic cycle of a Suzuki-Miyaura coupling begins with the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The C-Cl bond dissociation energy (approx. 96 kcal/mol) is significantly higher than the C-Br bond (approx. 81 kcal/mol). By utilizing 2-Bromo-4-(ethanesulfonyl)pyridine, the oxidative addition step becomes highly facile, allowing you to use standard, inexpensive catalysts like Pd(PPh₃)₄ instead of requiring complex, bulky phosphine ligands (like XPhos) to force the insertion[2].
Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura
-
Setup : In a microwave vial, combine 2-Bromo-4-(ethanesulfonyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent System : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal the vial under an argon atmosphere.
-
Execution : Irradiate in a microwave reactor at 110°C for 20 minutes.
-
Visual Validation : A successful, active catalytic cycle will maintain a clear yellow/orange homogeneous mixture. The premature formation of a black precipitate (Palladium black) indicates catalyst degradation and failure of oxidative addition—a common failure mode when using the chloro-analogue, but rare with the bromo-scaffold.
The ADME Optimizer: 2-Chloro-4-(trifluoromethyl)pyridine
In late-stage drug discovery, the focus shifts from pure reactivity to Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion). The ethanesulfonyl group, while a great electron-withdrawing pharmacophore, contains alpha-protons that are highly susceptible to oxidative metabolism by liver enzymes.
Mechanistic Causality
Replacing the sulfone with a trifluoromethyl (-CF₃) group maintains the strong electron-withdrawing effect necessary to activate the pyridine ring, but completely alters the molecule's biological fate. The C-F bond is one of the strongest in organic chemistry (up to 116 kcal/mol), rendering the -CF₃ group virtually immune to CYP450-mediated oxidative degradation[3]. Furthermore, the -CF₃ group significantly increases the lipophilicity (LogP) of the molecule, which enhances passive membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets[3].
Quantitative Performance Comparison
The following table synthesizes the kinetic, thermodynamic, and physicochemical shifts when transitioning away from the baseline 2-Chloro-4-(ethanesulfonyl)pyridine scaffold.
| Scaffold Alternative | Primary Optimization | Key Mechanistic Advantage | Relative Reactivity / Physicochemical Shift |
| 2-Chloro-4-(ethanesulfonyl)pyridine | Baseline | Bifunctional utility | SNAr Rate = 1x (Baseline) |
| 2-Fluoro-4-(ethanesulfonyl)pyridine | Reaction Kinetics (SNAr) | Lowered LUMO; superior electrophilicity | SNAr Rate ≈ 100x - 1000x faster |
| 2-Bromo-4-(ethanesulfonyl)pyridine | Reaction Kinetics (Coupling) | Lower C-X bond dissociation energy | Facile Oxidative Addition (Standard Pd catalysts) |
| 2-Chloro-4-(trifluoromethyl)pyridine | ADME / PK Profile | Elimination of metabolic soft spot | ΔLogP ≈ +0.5 to +1.0; High CYP450 Resistance |
Decision Workflow for Scaffold Selection
To streamline your retrosynthetic planning, utilize the following logical decision matrix to select the optimal pyridine building block based on your project's immediate bottleneck.
Fig 2: Decision matrix for selecting the optimal alternative pyridine reagent based on experimental needs.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]
-
Nucleophilic aromatic substitution Wikipedia[Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters National Library of Medicine (PMC)[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Pharmaceuticals[Link]
Sources
Comparative Structural Analysis Guide: 2-Chloro-4-(ethanesulfonyl)pyridine Derivatives
Executive Summary & Strategic Context
In the optimization of sulfonyl-pyridine scaffolds for kinase inhibition and agrochemical efficacy, the choice between 2-Chloro-4-(ethanesulfonyl)pyridine (Target) and its analogs (such as the methylsulfonyl variant) is rarely arbitrary. It is a decision dictated by solid-state stability, solubility profiles, and binding pocket occupancy.
This guide moves beyond basic characterization.[1] We compare the crystallographic performance of the ethanesulfonyl derivative against its methylsulfonyl alternative. The focus is on how the additional methylene unit in the ethyl chain disrupts the high-symmetry packing seen in methyl analogs, often leading to enhanced solubility and distinct halogen-bonding networks critical for structure-activity relationship (SAR) studies.
Comparative Analysis: The Ethyl vs. Methyl Sulfone Scaffold
The core structural debate centers on the sulfonyl tail . While the 2-chloro-pyridine headgroup provides a consistent halogen-bonding anchor, the alkyl tail dictates the lattice energy.
The "Product": 2-Chloro-4-(ethanesulfonyl)pyridine
-
Structural Behavior: The ethyl group introduces a rotational degree of freedom absent in the methyl analog. In the crystal lattice, this often forces the molecule into a lower-symmetry space group (e.g., P2₁/c vs. Pnma), reducing packing efficiency but increasing lipophilicity.
-
Key Advantage: The "ethyl kink" disrupts strong pi-pi stacking, often resulting in a lower melting point and improved solubility in organic reaction media compared to the methyl variant.
The "Alternative": 2-Chloro-4-(methylsulfonyl)pyridine
-
Structural Behavior: Typically crystallizes in high-density packing motifs. The rigid methyl group allows for tight inter-digitation of sulfonyl oxygens with adjacent pyridine rings (C-H...O interactions).
-
Limitation: High lattice energy can lead to poor solubility, complicating formulation and bioavailability during early-stage screening.
Performance Matrix: Structural Metrics
| Feature | Ethanesulfonyl (Target) | Methylsulfonyl (Alternative) | Crystallographic Implication |
| Lattice Entropy | High (Disordered ethyl tails common) | Low (Rigid packing) | Ethyl variants often require lower temp (100K) for resolution. |
| Halogen Bonding | Type II (Cl...N/O) dominant | Type I (Cl...Cl) often competes | Ethyl sterics can shield the Cl, altering the interaction vector. |
| Solubility | Enhanced (Lower lattice energy) | Restricted (High lattice energy) | Ethyl is preferred for solution-phase NMR and biological assays. |
| Space Group | Often Monoclinic (P2₁/c) | Often Orthorhombic (Pnma) | Symmetry breaking in ethyl derivatives aids in chiral resolution if substituted. |
Critical Interaction Networks
To understand the stability of these crystals, one must map the intermolecular forces. The 2-chloropyridine moiety is a classic "sigma-hole" donor.
Interaction Hierarchy Diagram
The following diagram illustrates the competing forces that dictate the crystal habit of 2-Chloro-4-(ethanesulfonyl)pyridine.
Figure 1: Interaction hierarchy. Note how the steric bulk of the ethyl group (Black Node) actively destabilizes the Pi-Stacking (Green Node), a key differentiator from the methyl analog.
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals of the ethanesulfonyl derivative requires controlling the evaporation rate to accommodate the flexible ethyl tail.
Phase 1: Solvent Screening Strategy
Unlike the methyl analog, which crashes out of polar solvents, the ethyl derivative requires a binary solvent system .
-
Preferred System: Ethanol/Hexane (1:3 ratio).
-
Alternative: Acetone/Diisopropyl ether (slow diffusion).
-
Avoid: Pure water or Methanol (tends to form microcrystalline powders due to hydrophobic ethyl hydration).
Phase 2: Crystallization Workflow
Figure 2: Vapor diffusion workflow optimized for flexible sulfonyl chains.
Phase 3: Data Collection Parameters (Standardized)
-
Temperature: 100 K (Mandatory). The ethyl group often exhibits thermal disorder at room temperature (298 K), leading to high R-factors.
-
Radiation: Mo Kα (λ = 0.71073 Å). Copper (Cu) radiation is acceptable but absorption correction for the Chlorine and Sulfur atoms becomes critical.
-
Refinement: Treat the ethyl group with SIMU or DELU restraints in SHELXL if disorder is observed in the terminal methyl carbon.
Scientific Validation & Causality
Why the Chlorine Atom Matters (Halogen Bonding)
In 2-chloropyridines, the chlorine atom is not just a steric blocker; it is an active supramolecular synthon. The electron-withdrawing nitrogen creates a positive electrostatic potential (sigma-hole) on the chlorine, opposite the C-Cl bond.
-
Mechanism: This sigma-hole interacts with nucleophiles (like the sulfonyl oxygens of neighboring molecules).
-
Comparison: In the ethanesulfonyl derivative, the bulky tail forces the molecules to slip relative to each other, often aligning the Cl...O interaction in a linear geometry (160°-180°), which is energetically favorable [1, 2].
Why the Sulfonyl Group Matters
The sulfonyl group (
-
Causality: The inductive effect of the sulfonyl group pulls electron density from the pyridine ring, making the ring protons (C3-H and C5-H) more acidic. This strengthens C-H...O hydrogen bonds, which act as the "glue" holding the layers together [3].
References
-
Aakeröy, C. B., et al. (2013). Halogen bonding in 2-aminopyrimidine derivatives: The role of the halogen. CrystEngComm. Link
-
Politzer, P., et al. (2007). The sigma-hole: an explanation for the occurrence of specific nucleophilic-electrophilic interactions. Journal of Molecular Modeling. Link
-
Glatzel, S., et al. (2020). Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines.[2] Crystals, 10(4), 289.[3] Link
-
PubChem. (2023). 2-Chloro-3-(ethanesulfonyl)pyridine Compound Summary. National Library of Medicine. Link
-
Saini, A., et al. (2019). Novel supramolecular structures constructed through hydrogen bonding and halogen-halogen interactions.[4] CrystEngComm. Link
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- 4. Novel supramolecular structures constructed through hydrogen bonding (E–H⋯Cl; E = C, N, and O) and/or halogen–halogen interactions in the products of reactions of 2-[(trimethylsilyl)methyl]pyridine with TeCl4 or TeI4 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-Chloro-4-(ethanesulfonyl)pyridine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-Chloro-4-(ethanesulfonyl)pyridine
2-Chloro-4-(ethanesulfonyl)pyridine (CAS: 1697938-44-5) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows. While its reactivity makes it highly valuable, its structural composition—specifically the presence of a halogen (chlorine) and an ethanesulfonyl group—dictates strict, non-negotiable end-of-life disposal procedures.
This guide provides drug development professionals and laboratory managers with the authoritative protocols required to safely manage and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Hazard Causality and Waste Classification
Proper disposal is not merely a regulatory hurdle; it is a chemical necessity driven by the molecule's thermal degradation profile. You cannot route this compound into standard non-halogenated organic waste streams due to the following mechanistic reasons:
-
The Halogen Rule (Chlorine): Any waste stream containing this compound must be classified as Halogenated Organic Waste . Standard organic incinerators operate at temperatures that, when exposed to chlorinated compounds, can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Halogenated waste must be routed to specialized high-temperature incinerators (typically >1100°C) designed to prevent dioxin formation [1].
-
Sulfur and Nitrogen Content: The ethanesulfonyl and pyridine moieties mean that combustion will generate sulfur oxides (SOx) and nitrogen oxides (NOx). Disposal facilities must utilize alkaline wet scrubbers to neutralize the resulting sulfuric and hydrochloric acids before atmospheric release [2].
Chemical Profile and Logistical Data
To ensure accurate waste manifesting and container selection, refer to the operational parameters below.
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Name | 2-Chloro-4-(ethanesulfonyl)pyridine | Must be explicitly written on waste tags. |
| CAS Number | 1697938-44-5 | Required for environmental health and safety (EHS) tracking. |
| Halogen Content | Positive (Chlorine) | Mandates routing to the halogenated waste stream, regardless of solvent. |
| Sulfur Content | Positive (Sulfonyl) | Requires incineration facilities equipped with SOx scrubbers. |
| EPA Waste Code | Matrix-dependent | Typically handled as unlisted hazardous waste unless dissolved in an F-listed solvent (e.g., F002 for DCM mixtures) [3]. |
| Container Compatibility | HDPE, PTFE, Borosilicate Glass | Avoid standard LDPE for long-term liquid storage to prevent solvent leaching. |
Waste Segregation Workflow
The following decision tree illustrates the logical flow for segregating waste streams containing 2-Chloro-4-(ethanesulfonyl)pyridine.
Decision tree for the segregation and disposal of 2-Chloro-4-(ethanesulfonyl)pyridine waste streams.
Operational Protocols: Step-by-Step Disposal
Every protocol below is designed as a self-validating system. By verifying compatibility and state at each step, researchers prevent cross-contamination and dangerous runaway reactions in waste carboys.
Protocol A: Liquid Waste Disposal (Reaction Mixtures & Filtrates)
Causality Note: Even if 2-Chloro-4-(ethanesulfonyl)pyridine is dissolved in a non-halogenated solvent (like Ethyl Acetate or Ethanol), the presence of the chlorine atom on the solute forces the entire mixture to be classified as halogenated waste.
-
Verify Container Compatibility: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass waste carboy. Why? Pyridine derivatives and associated organic solvents can degrade lower-density plastics over time, leading to micro-leaks.
-
Check pH Compatibility: Ensure the waste solution is roughly neutral (pH 5–9). Why? Pyridines can form salts in highly acidic conditions, and the sulfonyl group may react unexpectedly with strong aqueous bases. If the reaction mixture is highly acidic, neutralize it carefully in a fume hood before adding it to the bulk waste carboy.
-
Transfer and Cap: Transfer the liquid using a dedicated funnel. Remove the funnel immediately after use and seal the carboy with a tightly fitting vapor-proof cap.
-
Validation Step: Inspect the secondary containment tray beneath the carboy for any signs of incompatibility (e.g., bulging of the carboy, fuming, or phase separation).
-
Labeling: Attach a hazardous waste tag immediately. Check the boxes for "Halogenated," "Toxic," and "Irritant."
Protocol B: Solid Waste Disposal (Powders, Silica Gel, & PPE)
-
Segregate Solids: Collect all contaminated silica gel (from column chromatography), filter paper, and disposable spatulas used to handle the compound.
-
Containment: Place the solid waste into a puncture-resistant, transparent, sealable plastic bag or a dedicated solid hazardous waste bucket.
-
Validation Step: Ensure no free-flowing liquids are present in the solid waste container. Why? Mixing liquids into solid waste bins complicates the incineration process and violates EPA Resource Conservation and Recovery Act (RCRA) transport guidelines [3].
-
Labeling: Label explicitly as "Solid Halogenated Organic Waste - Contains Chloropyridine Derivatives."
Protocol C: Emergency Spill Decontamination
-
Containment: For a solid spill, do not dry-sweep. Dampen the powder slightly with a compatible low-toxicity solvent (e.g., isopropanol) or water. Why? Dry sweeping generates airborne particulates, creating an acute inhalation hazard for the pyridine derivative.
-
Absorption: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Avoid reactive chemical spill kits unless specifically rated for heterocyclic amines.
-
Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a solid halogenated waste container.
-
Validation (Self-Checking): Swab the spill area with ethanol and inspect under a UV lamp (254 nm). Why? Pyridine rings strongly absorb UV light; a dark spot under the lamp indicates residual chemical that requires a second wipe-down.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. [Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators - Resource Conservation and Recovery Act (RCRA)." EPA Official Guidelines.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
